4-chloro-1H-1,2,3-benzotriazol-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-hydroxybenzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-4-2-1-3-5-6(4)8-9-10(5)11/h1-3,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQBZZQPEHDPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=NN2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901685 | |
| Record name | NoName_822 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60901685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 4-Chloro-1H-1,2,3-benzotriazol-1-ol
Executive Summary
This technical guide details the regioselective synthesis of 4-chloro-1H-1,2,3-benzotriazol-1-ol (4-Cl-HOBt). While the 6-chloro isomer (6-Cl-HOBt) is the most common commercial additive for peptide coupling, the 4-chloro isomer represents a distinct steric variant often required for specialized structure-activity relationship (SAR) studies or as a precursor for hindered ligands.[1]
Key Technical Considerations:
-
Regiochemistry: The synthesis requires 2,3-dichloronitrobenzene as the starting material to ensure the chlorine atom is positioned at C4 (adjacent to the triazole bridgehead N3) in the final benzotriazole ring.[1]
-
Safety Profile: Like its parent compound HOBt, 4-Cl-HOBt is classified as an explosive (Class 1.3C) in its dry state.[1] This protocol emphasizes "wet" processing and desensitization.[1][2]
-
Mechanism: The core transformation involves a nucleophilic aromatic substitution (
) by hydrazine followed by an intramolecular reductive cyclization.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Part 1: Strategic Synthesis Architecture
Retrosynthetic Analysis
The 1-hydroxybenzotriazole scaffold is constructed via the reaction of hydrazine with an o-halonitrobenzene.[1] The regiochemical outcome is dictated by the substitution pattern of the nitrobenzene precursor.[1]
-
Target: 4-Chloro-1-hydroxybenzotriazole.[1]
-
Rationale: Hydrazine preferentially attacks the halogen ortho to the nitro group (activated position).[1] In 2,3-dichloronitrobenzene, the C2-chlorine is displaced.[1] The subsequent cyclization between the hydrazine moiety (at C2) and the nitro group (at C1) locks the remaining chlorine (at C3) into position 4 of the benzotriazole system.[1]
Reaction Pathway Visualization
The following diagram outlines the specific chemical pathway and the critical intermediate.[1]
Figure 1: Reaction pathway for the synthesis of 4-Cl-HOBt from 2,3-dichloronitrobenzene.
Part 2: Detailed Experimental Protocol
Materials & Reagents
| Reagent | CAS No.[1] | Equiv.[2][5][6][7] | Role |
| 2,3-Dichloronitrobenzene | 3209-22-1 | 1.0 | Starting Material |
| Hydrazine Hydrate (80%) | 7803-57-8 | 3.0 - 4.0 | Nucleophile/Cyclizing Agent |
| Ethanol (Absolute) | 64-17-5 | Solvent | Reaction Medium |
| Sodium Hydroxide (10M) | 1310-73-2 | 1.1 | pH Adjustment (Optional) |
| Hydrochloric Acid (6M) | 7647-01-0 | Excess | Precipitation |
Step-by-Step Methodology
Step 1: Nucleophilic Substitution & Cyclization[1]
-
Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Flush the system with nitrogen.[1][2]
-
Charging: Dissolve 2,3-dichloronitrobenzene (19.2 g, 100 mmol) in Ethanol (150 mL).
-
Addition: Heat the solution to 50°C. Add Hydrazine Hydrate (15 mL, ~300 mmol) dropwise over 30 minutes. Caution: The reaction is exothermic.[1][8]
-
Reflux: Once addition is complete, raise the temperature to reflux (approx. 78-80°C) and stir for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1) or HPLC.[1] The starting material spot (
) should disappear, replaced by the polar product spot (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ).
-
-
Color Change: The solution will typically transition from pale yellow to deep orange/red as the hydrazine intermediate forms and cyclizes.[1]
Step 2: Workup and Isolation[1][4]
-
Concentration: Allow the mixture to cool to room temperature. Remove approximately 70% of the ethanol under reduced pressure (Rotary Evaporator, bath temp < 45°C). DO NOT DISTILL TO DRYNESS due to explosion risk.
-
Basification (Optional): If the product precipitates as a salt, add 10M NaOH until the solution is clearly alkaline (pH > 10) to ensure the triazole is in its soluble sodium salt form. Filter off any insoluble impurities.[1]
-
Acidification & Precipitation:
-
Filtration: Collect the solid by vacuum filtration.[1]
-
Washing: Wash the filter cake with ice-cold water (3 x 50 mL) to remove hydrazine salts.
Step 3: Stabilization (Critical)[1]
-
Do not dry completely. The product should be stored as a hemihydrate or wetted with water (min 20% wt/wt) to desensitize it.[1]
-
If anhydrous material is required for analysis, dry a small aliquot (<100 mg) in a vacuum desiccator over
behind a blast shield.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Part 3: Process Safety Management (PSM)[1]
The benzotriazole class, particularly N-hydroxy derivatives, possesses high energy content.[1] The following safety workflow is mandatory.
Figure 2: Mandatory safety controls for handling 4-Cl-HOBt.
-
Thermal Stability: Decomposition can occur violently above 160°C, but autocatalytic decomposition can start lower if impurities (metals) are present.[1]
-
Friction Sensitivity: Dry HOBt derivatives are sensitive to friction.[1] Use Teflon-coated tools; avoid ground glass joints if possible, or grease them well.[1]
Part 4: Analytical Validation
To confirm the identity of this compound versus the 6-chloro isomer, NMR coupling constants are definitive.[1]
| Technique | Expected Signal | Interpretation |
| Aromatic protons. | ||
| Coupling Pattern | Doublet of Doublets (dd) | The 4-chloro isomer has protons at C5, C6, C7.[1] The proton at C5 will show ortho coupling to C6 and meta coupling to C7.[1] |
| Differentiation | Symmetry | 4-Cl isomer is chemically distinct from 6-Cl. 6-Cl-HOBt (from 2,4-DCNB) has protons at C4, C5, C7.[1] The C7 proton (adjacent to bridgehead) usually appears as a doublet with small meta-coupling (approx 2 Hz).[1] |
| Melting Point | ~160–165°C (dec) | Caution: Do not use standard capillary MP apparatus due to explosion risk.[1] Use DSC. |
References
-
Synthesis of 2,6-Dichloronitrobenzene (Precursor Analog)
-
Explosive Properties of HOBt Derivatives
-
General Synthesis of Chlorinated 1-Hydroxybenzotriazoles
-
Safety Data and Handling (6-Cl-HOBt Proxy)
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- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. peptide.co.jp [peptide.co.jp]
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- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. WO1997011063A1 - Process for preparing 1-hydroxy-benzotriazoles - Google Patents [patents.google.com]
The Core Mechanism of 4-Chloro-1H-1,2,3-benzotriazol-1-ol: An In-depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive examination of the mechanism of action of 4-chloro-1H-1,2,3-benzotriazol-1-ol (4-Cl-HOBt), a critical additive in modern peptide synthesis and other amidation reactions. Addressed to researchers, scientists, and drug development professionals, this document delineates the fundamental chemical principles governing its efficacy as a coupling additive, with a particular focus on its role in accelerating reaction rates and mitigating racemization. Through a synthesis of established literature and expert insights, this guide offers a detailed exploration of the reaction kinetics, the structural significance of the chloro-substitution, and comparative performance data. Furthermore, detailed experimental protocols are provided to enable researchers to investigate and validate the mechanistic principles discussed herein.
Introduction: The Imperative for Efficient Amide Bond Formation
The synthesis of peptides and complex organic molecules containing amide bonds is a cornerstone of pharmaceutical and biotechnological research. The formation of these bonds, however, is not without its challenges, the most significant of which are slow reaction kinetics and the potential for racemization at chiral centers. Racemization, the loss of stereochemical integrity, is particularly detrimental in the synthesis of bioactive peptides, as it can lead to diastereomeric impurities that are difficult to separate and may exhibit altered or undesirable biological activity.
To overcome these hurdles, a variety of coupling additives have been developed to work in concert with activating agents, such as carbodiimides. Among these, 1-hydroxybenzotriazole (HOBt) has been a stalwart for decades.[1] The introduction of electron-withdrawing substituents onto the benzotriazole ring has led to the development of more potent additives. This guide focuses on a key second-generation additive, this compound (4-Cl-HOBt), elucidating its core mechanism of action and providing a robust framework for its application and study.
The Chemical Heart of the Matter: Mechanism of Action
The primary role of 4-Cl-HOBt in peptide synthesis is to act as a nucleophilic catalyst and a racemization suppressant. Its mechanism can be dissected into a series of well-defined chemical steps when used in conjunction with a carbodiimide activating agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Step-by-Step Mechanism of 4-Cl-HOBt in Carbodiimide-Mediated Peptide Coupling
The coupling reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide. This intermediate is susceptible to racemization and other side reactions. 4-Cl-HOBt intervenes by rapidly converting the O-acylisourea into a more stable and yet highly reactive active ester.
Diagram of the Core Mechanism:
Caption: The core mechanism of 4-Cl-HOBt in peptide bond formation.
-
Activation of the Carboxylic Acid: The carboxylic acid group of the N-protected amino acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is the primary species susceptible to racemization via the formation of a planar oxazolone.[2]
-
Nucleophilic Attack by 4-Cl-HOBt: 4-Cl-HOBt, being a potent nucleophile, rapidly attacks the O-acylisourea intermediate.
-
Formation of the Active Ester: This attack leads to the formation of a 4-chloro-benzotriazolyl active ester (4-Cl-OBt ester) and the corresponding urea byproduct. The 4-Cl-OBt ester is significantly more stable than the O-acylisourea, thus minimizing the opportunity for racemization.[3]
-
Aminolysis: The amino group of the incoming amino acid or peptide then attacks the carbonyl carbon of the highly reactive 4-Cl-OBt ester.
-
Peptide Bond Formation and Catalyst Regeneration: This nucleophilic attack results in the formation of the desired peptide bond and the regeneration of 4-Cl-HOBt, allowing it to participate in subsequent catalytic cycles.
The Crucial Role of the 4-Chloro Substituent
The enhanced efficacy of 4-Cl-HOBt over its parent compound, HOBt, is primarily attributed to the electron-withdrawing nature of the chlorine atom. This has two significant consequences:
-
Enhanced Reactivity of the Active Ester: The electron-withdrawing effect of the chlorine atom makes the carbonyl carbon of the 4-Cl-OBt active ester more electrophilic and thus more susceptible to nucleophilic attack by the amine. This leads to faster coupling reactions.[8]
Table 1: Comparison of Physicochemical Properties of HOBt and Chloro-Substituted HOBt Derivatives
| Compound | pKa (in 95% Acetonitrile-Water)[4] | Key Advantage |
| 1-Hydroxybenzotriazole (HOBt) | 5.65 | Standard, cost-effective |
| 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) | 4.62 | Increased acidity, enhanced reactivity |
| 4-Chloro-1-hydroxybenzotriazole (4-Cl-HOBt) | Estimated to be similar to 6-Cl-HOBt | Potentially enhanced reactivity due to substituent position |
Note: The exact pKa of 4-Cl-HOBt may differ slightly from the 6-chloro isomer due to positional effects of the substituent.
Performance Advantages and Comparative Analysis
The mechanistic advantages of 4-Cl-HOBt translate into tangible benefits in practical peptide synthesis, primarily in the realms of reaction efficiency and the preservation of stereochemical integrity.
Enhanced Coupling Efficiency
The increased reactivity of the 4-Cl-OBt active ester leads to faster reaction times and higher yields, particularly in the case of sterically hindered amino acids or "difficult" peptide sequences that are prone to aggregation.
Superior Racemization Suppression
By rapidly trapping the O-acylisourea intermediate, 4-Cl-HOBt effectively curtails the formation of the planar oxazolone intermediate, which is the primary pathway for racemization.[9] While quantitative data directly comparing the racemization suppression of 4-Cl-HOBt with other isomers is scarce, the general principle of enhanced acidity and reactivity of chloro-substituted HOBt derivatives suggests superior performance over the parent HOBt.
Table 2: Qualitative Comparison of Racemization Suppression by HOBt Derivatives
| Additive | Relative Racemization Suppression | Rationale |
| HOBt | Good | Standard level of suppression |
| 6-Cl-HOBt | Excellent | Increased acidity and leaving group ability[6] |
| 4-Cl-HOBt | Expected to be Excellent | Similar electronic effects to 6-Cl-HOBt |
| HOAt | Superior | Neighboring group participation from the aza-group further stabilizes the active ester[10] |
Experimental Protocols for Mechanistic Investigation
To empower researchers to validate and further explore the mechanism of action of 4-Cl-HOBt, the following detailed experimental protocols are provided. These protocols are designed to be self-validating systems, incorporating controls and clear endpoints.
Synthesis of this compound
A reliable synthesis of 4-Cl-HOBt is essential for its study. The following procedure is adapted from the patent literature.[11]
Materials:
-
2,3-Dichloronitrobenzene
-
Hydrazine hydrate
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichloronitrobenzene in ethanol.
-
Slowly add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and add a solution of sodium hydroxide.
-
Heat the mixture again to facilitate the cyclization reaction.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.
-
Collect the crude this compound by filtration.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Diagram of the Synthesis Workflow:
Caption: A streamlined workflow for the synthesis of 4-Cl-HOBt.
Protocol for Monitoring Active Ester Formation by ¹H NMR Spectroscopy
This protocol allows for the real-time monitoring of the formation of the 4-Cl-OBt active ester.[12][13][14]
Materials:
-
N-protected amino acid (e.g., Fmoc-Phe-OH)
-
Carbodiimide (e.g., DCC or EDC)
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the N-protected amino acid in the deuterated solvent.
-
Prepare a stock solution of 4-Cl-HOBt in the same deuterated solvent.
-
In an NMR tube, combine the N-protected amino acid solution and the 4-Cl-HOBt solution.
-
Acquire a baseline ¹H NMR spectrum of the mixture.
-
Initiate the reaction by adding a solution of the carbodiimide to the NMR tube.
-
Immediately begin acquiring a series of time-resolved ¹H NMR spectra.
-
Monitor the disappearance of the signals corresponding to the starting materials and the appearance of new signals corresponding to the 4-Cl-OBt active ester and the urea byproduct.
-
Integrate the relevant signals to determine the reaction kinetics.
Protocol for Identification of Intermediates by Mass Spectrometry
This protocol is designed to identify the key intermediates in the coupling reaction, including the O-acylisourea and the active ester.[15]
Materials:
-
N-protected amino acid
-
Carbodiimide (EDC is preferred due to the water-solubility of its urea byproduct)
-
This compound
-
Amine component (e.g., an amino acid ester)
-
Reaction solvent (e.g., dichloromethane or dimethylformamide)
-
Quenching solution (e.g., dilute aqueous acid)
-
High-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap)
Procedure:
-
In a reaction vial, dissolve the N-protected amino acid and 4-Cl-HOBt in the reaction solvent.
-
Add the carbodiimide to initiate the reaction.
-
At various time points (e.g., 1, 5, 15, and 30 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in the quenching solution.
-
Analyze the quenched samples by direct infusion into the mass spectrometer.
-
Look for the mass-to-charge ratios corresponding to the protonated molecular ions of the starting materials, the O-acylisourea intermediate, the 4-Cl-OBt active ester, and the final peptide product.
Protocol for Monitoring Reaction Progression by FT-IR Spectroscopy
FT-IR spectroscopy can be used to monitor the disappearance of the carboxylic acid and the formation of the amide bond.[16][17][18][19]
Materials:
-
N-protected amino acid
-
Carbodiimide
-
This compound
-
Amine component
-
Reaction solvent (transparent in the mid-IR region, e.g., dichloromethane)
-
FT-IR spectrometer with an ATR probe or a liquid transmission cell
Procedure:
-
Acquire a background spectrum of the reaction solvent.
-
Dissolve the N-protected amino acid in the solvent and acquire a spectrum. Note the characteristic C=O stretch of the carboxylic acid (typically around 1700-1725 cm⁻¹).
-
Add the carbodiimide and 4-Cl-HOBt and acquire a series of spectra over time.
-
Add the amine component and continue to acquire spectra.
-
Monitor the decrease in the intensity of the carboxylic acid C=O stretch and the appearance of the amide I (around 1630-1695 cm⁻¹) and amide II (around 1510-1570 cm⁻¹) bands, indicative of peptide bond formation.
Conclusion: A Potent Tool for Modern Synthesis
This compound represents a significant advancement in the field of peptide synthesis and amide bond formation. Its mechanism of action, rooted in the electronic effects of the chloro-substituent, provides a clear rationale for its enhanced performance over traditional additives. By accelerating coupling reactions and effectively suppressing racemization, 4-Cl-HOBt enables the synthesis of complex peptides with higher purity and in greater yields. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and harness the power of this important synthetic tool. As the demand for sophisticated synthetic peptides continues to grow, a deep understanding of the core mechanisms of reagents like 4-Cl-HOBt will be paramount to driving innovation in drug discovery and development.
References
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Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
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The Organic Chemistry Tutor. (2023, February 1). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
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Fathalla, M. F., & Khattab, S. N. (2011). Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole and Oxime Derivatives in 95% Acetonitrile-Water. Journal of the Chemical Society of Pakistan, 33(3), 324-330. Retrieved from [Link]
- Müller, P., & Mues, H. (1997). Process for preparing 1-hydroxy-benzotriazoles (Patent No. WO 1997/011063 A1). World Intellectual Property Organization.
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Herrera-Guzmán, K., Jaime-Vasconcelos, M. Á., Torales, E., Chacón, I., & Morales-Serna, J. A. (2024). Mechanism of peptide bond formation through carbodiimide. RSC Advances, 14(1), 1-10. Retrieved from [Link]
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Kövér, K. E., Lázár, L., & Antus, S. (2013). Monitoring of active ester formation using ¹H NMR spectroscopy. ResearchGate. Retrieved from [Link]
-
Fathalla, M. F., & Khattab, S. N. (2011). Spectrophotometric Determination of pK(a)'s of 1-Hydroxybenzotriazole and Oxime Derivatives in 95% Acetonitrile-Water. ResearchGate. Retrieved from [Link]
-
De la Torre, B. G., & Albericio, F. (2012). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Molecules, 17(12), 14338-14353. Retrieved from [Link]
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Zhou, C., & Liu, L. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5324. Retrieved from [Link]
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El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]
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Peptides International. (n.d.). 6-Cl-HOBt, 1-Hydroxy-6-chloro-benzotriazole [26198-19-6]. Retrieved from [Link]
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Wikipedia. (2023, October 26). Hydroxybenzotriazole. Retrieved from [Link]
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PrepChem. (n.d.). Preparation of hydroxybenzotriazole. Retrieved from [Link]
- CN103450103A. (2013, December 18). Synthesis process of 1-hydroxybenzotriazole. Google Patents.
-
Wang, Y., & Li, H. (2023). Protocol for determining protein dynamics using FT-IR spectroscopy. STAR Protocols, 4(4), 102717. Retrieved from [Link]
-
Dupart, Y. N., & Pasek, M. A. (2023). Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy. ACS Earth and Space Chemistry, 7(6), 1234-1241. Retrieved from [Link]
-
Jackson, M., & Mantsch, H. H. (1995). The conformational analysis of peptides using Fourier transform IR spectroscopy. Biopolymers, 37(4), 329-335. Retrieved from [Link]
-
Dong, A., & Caughey, B. (2011). Fourier Transform Infrared Spectroscopy of Peptides. In Peptide Analysis Protocols (pp. 147-162). Humana Press. Retrieved from [Link]
-
Anderson, L. A., & Franz, A. (2012). NMR reaction monitoring during the development of an active pharmaceutical ingredient. Magnetic Resonance in Chemistry, 50(S1), S51-S58. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Chemistry of Efficiency: How 6-Cl-HOBt Revolutionizes Peptide Bond Formation. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Pathigoolla, A., & Giguere, J. R. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. The Journal of Organic Chemistry, 85(20), 13036-13043. Retrieved from [Link]
-
van der Westhuyzen, D. R., & van der Watt, H. (2005). Rearrangement of the Active Ester Intermediate During HOBt/EDC Amide Coupling. European Journal of Inorganic Chemistry, 2005(16), 3221-3226. Retrieved from [Link]
-
Anderson, L. A., & Franz, A. (2012). Real-Time Monitoring of Transesterification by 1H NMR Spectroscopy: Catalyst Comparison and Improved Calculation for Biodiesel Conversion. Energy & Fuels, 26(10), 6404-6410. Retrieved from [Link]
-
MacCoss, M. J., & Matthews, D. E. (2022). Coisolation of Peptide Pairs for Peptide Identification and MS/MS-Based Quantification. Journal of the American Society for Mass Spectrometry, 33(12), 2269-2277. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2010). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 16(1), 6-9. Retrieved from [Link]
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A Technical Guide to 4-Chloro-1H-1,2,3-benzotriazol-1-ol (Cl-HOBt): Enhancing Peptide Synthesis and Drug Development
Abstract
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and biotechnological research, the efficient and stereochemically pure formation of amide bonds is paramount. This guide provides an in-depth technical overview of 4-Chloro-1H-1,2,3-benzotriazol-1-ol, a superior additive for peptide synthesis. We will explore its chemical identity, the mechanistic rationale for its enhanced performance over classical reagents, validated protocols for its application, and critical safety considerations. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to optimize coupling reactions, minimize racemization, and improve the overall quality and yield of synthesized peptides and other amide-containing molecules.
Chemical Identity and Significance
This compound, often referred to in literature as 6-Chloro-1-hydroxybenzotriazole (Cl-HOBt), is a chlorinated derivative of the well-established coupling additive 1-Hydroxybenzotriazole (HOBt). The strategic placement of a chlorine atom on the benzotriazole ring significantly enhances its efficacy in amide bond formation.
CAS Number: 39968-29-1[1]
This structural modification increases the acidity of the N-hydroxy group, which translates to superior performance as a leaving group in activation reactions.[2] Consequently, Cl-HOBt has become an indispensable tool for chemists, especially when tackling challenging peptide sequences or working with amino acids that are particularly susceptible to racemization.[2]
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 39968-29-1 | [ChemicalBook][1] |
| Molecular Formula | C₆H₄ClN₃O | [Santa Cruz Biotechnology][3] |
| Molecular Weight | 169.57 g/mol | [Santa Cruz Biotechnology][3] |
| Appearance | White to off-white crystalline powder | [Generic observation] |
| Melting Point | >200 °C (decomposes) | [Luxembourg Bio Technologies][4] |
| Purity | Typically >98% | [Generic supplier data][2] |
Synthesis Overview
The synthesis of benzotriazole derivatives generally involves the diazotization of an appropriate ortho-phenylenediamine precursor.[5] Specifically, benzotriazoles can be synthesized via the cyclocondensation of o-phenylenediamines with sodium nitrite in acetic acid.[6] While multiple synthetic routes exist, commercial production often involves high-pressure reactions followed by purification steps to achieve the high purity required for pharmaceutical applications.[5][7]
Mechanism of Action in Amide Bond Formation
The primary role of Cl-HOBt is to act as a "coupling additive," most commonly in conjunction with a carbodiimide reagent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). Its mechanism is designed to prevent common side reactions and, most critically, to suppress the loss of stereochemical integrity (racemization) at the α-carbon of the activated amino acid.
The process can be broken down into two core stages:
-
Formation of the Active Ester: The carbodiimide reacts with the C-terminus carboxylic acid of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to racemization via oxazolone formation and can also rearrange into an unreactive N-acylurea.[8]
-
Interception and Stabilization: Cl-HOBt rapidly intercepts the O-acylisourea to form a more stable, yet still highly reactive, OBt active ester (4-chloro-1-benzotriazolyl ester). This active ester is significantly less prone to racemization than the O-acylisourea intermediate.[8] It then readily reacts with the N-terminus amine of the incoming amino acid to form the desired peptide bond, regenerating Cl-HOBt.
The enhanced acidity of Cl-HOBt, due to the electron-withdrawing chlorine atom, accelerates the formation of the active ester and makes the resulting ester a better leaving group, leading to faster and more efficient coupling.[2]
Caption: Mechanism of Cl-HOBt in carbodiimide-mediated coupling.
Validated Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard coupling step in Fmoc-based SPPS using Cl-HOBt. The causality for each step is explained to provide a deeper understanding.
Objective: To couple an N-Fmoc protected amino acid to a resin-bound peptide chain.
Materials:
-
Fmoc-protected amino acid (3 equivalents)
-
Cl-HOBt (3 equivalents)
-
DIC (Diisopropylcarbodiimide) (3 equivalents)
-
Resin-bound peptide with free N-terminal amine (1 equivalent)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% in DMF (for deprotection)
-
Dichloromethane (DCM)
Protocol Steps:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Rationale: This ensures that the reactive sites within the resin beads are fully accessible to reagents.
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Rationale: Piperidine is a base that removes the Fmoc protecting group from the N-terminus, exposing the free amine required for the next coupling reaction.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) followed by DCM (3 times) and then DMF (3 times).
-
Rationale: Extensive washing is critical to remove all residual piperidine, which would otherwise neutralize the incoming activated amino acid.
-
-
Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and Cl-HOBt (3 eq.) in DMF. Add DIC (3 eq.) and allow to pre-activate for 5-10 minutes.
-
Rationale: Pre-activation allows for the formation of the Cl-OBt active ester prior to its introduction to the resin. This maximizes coupling efficiency and minimizes potential side reactions on the solid support.
-
-
Coupling Reaction: Add the pre-activated coupling solution to the washed resin. Agitate via nitrogen bubbling or orbital shaking for 1-2 hours at room temperature.
-
Rationale: Agitation ensures continuous interaction between the resin-bound amines and the activated amino acid in solution.
-
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times).
-
Rationale: This step removes excess reagents and the soluble diisopropylurea (DIU) byproduct from the DIC.
-
-
Monitoring (Optional): Perform a Kaiser test or Chloranil test to confirm the completion of the coupling. A negative result (yellow beads for Kaiser test) indicates a successful reaction.
-
Rationale: This provides a qualitative check to ensure all free amines have reacted, validating the completion of the step before proceeding to the next cycle.
-
Caption: A typical workflow for one cycle of Solid-Phase Peptide Synthesis.
Safety, Handling, and Storage
Like its parent compound HOBt, Cl-HOBt requires careful handling due to its potential hazards.
-
Explosive Hazard: Anhydrous benzotriazole derivatives can be explosive when subjected to heat, friction, or shock.[4][9] Commercial preparations are often supplied wetted with water to desensitize the material and mitigate this risk.[9] It is crucial not to dry the compound completely unless specific precautions are taken. Dry HOBt and Cl-HOBt should be assigned to Class 1 explosives.[4]
-
Handling: Always use appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10] Handle the material in a well-ventilated fume hood. Avoid creating dust.[11]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat sources and incompatible materials.[5][10] Keep containers tightly sealed.
-
First Aid:
Conclusion
This compound represents a significant advancement over traditional coupling additives like HOBt. The inclusion of a chlorine atom enhances its electronic properties, resulting in higher reaction rates, improved yields, and superior suppression of racemization.[2][12] This makes Cl-HOBt an excellent choice for the synthesis of complex peptides and other sensitive molecules where chiral purity is non-negotiable. By understanding its mechanism, adhering to validated protocols, and observing strict safety measures, researchers can fully leverage the power of this reagent to advance their projects in drug discovery and materials science.
References
- Benchchem. (n.d.). Navigating the Safety Profile of Benzotriazole Derivatives: A Technical Guide for Researchers.
- Peptide Synthesis. (2026, January 15). Why Cl-HOBt is the Go-To Additive for Peptide Synthesis.
- Wincom Inc. (n.d.). Benzotriazole: Information, Common Applications and Questions.
- PubChem. (n.d.). 1H-Benzotriazole.
- Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides.
- ChemicalBook. (n.d.). This compound.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2024, December 16). 1H-Benzotriazole and its mono-substituted derivatives - Evaluation Statement.
- Carl ROTH. (n.d.). Safety Data Sheet: 1,2,3-Benzotriazole.
- Taylor & Francis Online. (n.d.). HOBt – Knowledge and References.
- Santa Cruz Biotechnology. (n.d.). This compound.
- GSC Online Press. (2020, May 20). Review on synthetic study of benzotriazole.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Royal Society of Chemistry. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups.
- Organic Chemistry Portal. (n.d.). Benzotriazole synthesis.
- Ataman Kimya. (n.d.). HYDROXYBENZOTRIAZOLE.
- PubChem. (n.d.). 1-Hydroxybenzotriazole.
- Wikipedia. (n.d.). Hydroxybenzotriazole.
- Google Patents. (n.d.). CN105237488A - Synthesis method of benzotriazole.
- Sigma-Aldrich. (n.d.). 4-Hydroxy-1H-benzotriazole 97 26725-51-9.
- SpecialChem. (2024, October 24). 1-Hydroxybenzotriazole: A Comprehensive Overview for Chemistry Professionals.
- Wehrstedt, K. D., et al. (2005). Explosive properties of 1-hydroxybenzotriazoles. Journal of Hazardous Materials, A126, 1–7.
- Cheméo. (n.d.). 1H-Benzotriazole, 1-hydroxy-.
- PubMed. (2001, November 15). New 5-substituted-1-(2-hydroxybenzoyl)-benzotriazoles, potassium channel activators. IV.
Sources
- 1. This compound | 39968-29-1 [amp.chemicalbook.com]
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- 3. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 5. Benzotriazole: Information, Common Applications and Questions [wincom-inc.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. CN105237488A - Synthesis method of benzotriazole - Google Patents [patents.google.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. carlroth.com [carlroth.com]
- 12. bachem.com [bachem.com]
4-chloro-1H-1,2,3-benzotriazol-1-ol spectral data (NMR, IR, MS)
This technical guide is structured to address the precise chemical identity of 4-chloro-1H-1,2,3-benzotriazol-1-ol (4-Cl-HOBt), distinguishing it from its more common isomer, 6-Cl-HOBt.
High-Performance Additives in Peptide Chemistry & Proteomics [1]
Part 1: Executive Summary & Structural Distinction
In the high-stakes field of peptide coupling and proteomic analysis, "Chlorinated HOBt" is a frequent designation. However, structural isomerism dictates reactivity and spectral signature. This guide focuses specifically on the 4-chloro isomer , a distinct chemical entity often overshadowed by the industry-standard 6-chloro derivative.[1]
Critical Distinction:
-
Target Compound (4-Cl-HOBt): Chlorine at position 4 (adjacent to the triazole bridgehead).[1] Sterically crowded; influences the N-OH acidity and leaving group capability differently than the 6-isomer.
-
Common Isomer (6-Cl-HOBt): Chlorine at position 6 (meta to the bridgehead).[1] The standard additive for suppressing racemization (e.g., Oxyma, HOAt alternatives).[1]
Table 1: Chemical Identity & Isomeric Comparison
| Feature | This compound | 6-Chloro-1H-1,2,3-benzotriazol-1-ol |
| Structure | Cl is ortho to the bridgehead carbon (C3a).[1] | Cl is meta to the bridgehead carbon (C3a).[1] |
| CAS Number | 110818-24-9 (Verify specific salt forms) | 26198-19-6 |
| Precursor | 2,6-Dichloronitrobenzene | 2,5-Dichloronitrobenzene |
| Primary Utility | Proteomics, Specialized Coupling | General Peptide Synthesis (Racemization Suppression) |
| Molecular Weight | 169.57 g/mol | 169.57 g/mol |
Part 2: Synthesis & Mechanistic Causality
The synthesis of 4-Cl-HOBt is a lesson in regioselective nucleophilic aromatic substitution. Unlike the 6-chloro isomer, which utilizes 2,5-dichloronitrobenzene, the 4-chloro isomer requires 2,6-dichloronitrobenzene .[1]
Synthetic Workflow (The 2,6-Dichloro Route)
The causality of this protocol relies on the hydrazine "anchor and swing" mechanism. Hydrazine first displaces one labile chlorine (ortho to nitro), then reduces the nitro group to form the N-N bond, cyclizing to the triazole.
-
Nucleophilic Attack: Hydrazine attacks the C-Cl bond ortho to the nitro group. In 2,6-dichloronitrobenzene, both chlorines are equivalent, ensuring 100% regioselectivity for the intermediate.[1]
-
Cyclization: The nitro group is partially reduced, facilitating intramolecular condensation to close the triazole ring.
-
Result: The second chlorine atom (originally at position 6 of the benzene ring) ends up at position 4 of the benzotriazole system due to the numbering priority of the N-OH group.
Caption: Figure 1. Regioselective synthesis of 4-Cl-HOBt via the hydrazine cascade from 2,6-dichloronitrobenzene.
Part 3: Spectral Characterization (Self-Validating Logic)[1]
Because 4-Cl-HOBt and 6-Cl-HOBt have identical mass, Mass Spectrometry (MS) alone cannot distinguish them. You must use NMR to validate the substitution pattern.[1]
Nuclear Magnetic Resonance (NMR)
The definitive validation lies in the splitting pattern of the aromatic protons.
-
4-Chloro Isomer (Target): The protons are at positions 5, 6, and 7.[1] They form a contiguous 3-spin system (ABC or ABX).[1]
-
6-Chloro Isomer (Common): The protons are at positions 4, 5, and 7.[1] H4 and H7 are isolated from each other by the Cl and the bridgehead, creating a distinct pattern (usually a doublet, a doublet of doublets, and a meta-coupled doublet).[1]
Predicted 1H NMR Data (DMSO-d6, 400 MHz):
| Position | Multiplicity | Coupling Constants ( | Structural Logic |
| H-5 | Doublet (d) | Ortho to Cl; couples only to H-6.[1] | |
| H-6 | Triplet (t) / dd | Flanked by H-5 and H-7.[1] | |
| H-7 | Doublet (d) | Ortho to bridgehead; couples only to H-6.[1] | |
| N-OH | Broad Singlet | N/A | Highly variable (14.0 - 16.0 ppm); often invisible if wet.[1] |
Validation Check: If you see a singlet (or a doublet with very small coupling
Mass Spectrometry (MS)
While MS doesn't distinguish isomers, it confirms the chlorination level.[1]
-
Ionization: ESI- (Negative Mode) is preferred for HOBt derivatives due to the acidic N-OH proton.[1]
-
Parent Ion (
): 168.0 Da.[1] -
Isotope Pattern: Chlorine possesses a natural abundance of
(75%) and (25%).[1]
Infrared Spectroscopy (FT-IR)
-
O-H Stretch: 3200–3400 cm⁻¹ (Broad, bonded).[1]
-
N=N / C=N Stretch: 1450–1600 cm⁻¹ (Characteristic of the triazole ring).[1]
-
C-Cl Stretch: 700–800 cm⁻¹ (Strong band, diagnostic of halogenation).[1]
Part 4: Applications & Experimental Protocols
Protocol: Peptide Coupling Efficiency Test
To validate the activity of 4-Cl-HOBt compared to standard HOBt, use a racemization-prone model system (e.g., Z-Phg-Pro-NH2).[1]
-
Activation: Dissolve 1.0 eq of protected amino acid (Z-Phg-OH) in DMF.
-
Additive: Add 1.0 eq of 4-Cl-HOBt . (The electron-withdrawing Cl at pos-4 increases acidity of N-OH, accelerating active ester formation).[1]
-
Coupling Agent: Add 1.0 eq of DIC (Diisopropylcarbodiimide).[1] Stir 5 min at 0°C.
-
Amine Addition: Add 1.0 eq of H-Pro-NH2.
-
Monitoring: Analyze via HPLC (Chiral Column) to determine the L-L vs D-L ratio.
-
Expectation: 4-Cl-HOBt should show lower racemization than HOBt due to faster kinetics, though potentially different steric interactions than 6-Cl-HOBt.[1]
-
Proteomics Workflow
In proteomics, 4-Cl-HOBt is often used as a matrix additive or in specific labeling reagents where the chlorine provides a unique isotopic handle for mass spec quantitation.
Caption: Figure 2. Utilization of the Chlorine isotope signature in proteomic filtering.
Part 5: Safety & Handling (Critical)[1][3]
WARNING: Explosive Potential Benzotriazole derivatives, particularly 1-hydroxy variants, are classified as desensitized explosives .[1]
-
Hydration is Mandatory: Never store 4-Cl-HOBt in a completely anhydrous state for long periods. Commercial supplies are typically sold as hydrates (approx. 10-15% water) to mitigate shock sensitivity.[1]
-
Thermal Stability: Decomposition often occurs exothermically above 150°C.
-
Do not heat neat material above 80°C.
-
Do not grind in a mortar and pestle when dry.
-
-
Disposal: Quench active esters with water/bicarbonate. Dispose of solid waste as hazardous/potentially explosive material according to local EHS regulations.
References
-
Santa Cruz Biotechnology. this compound Product Data. (Accessed 2026).[1] Link
-
PubChem. 6-Chloro-1-hydroxybenzotriazole (Comparative Isomer Data). National Library of Medicine. Link
-
Organic Syntheses. Preparation of 2,6-Dichloronitrobenzene (Precursor Synthesis). Org.[2][3][4] Syn. Coll. Vol. 5, p.367.[1] Link[1]
-
Luxembourg Bio Technologies. 6-Cl-HOBt Technical Data Sheet (Industry Standard Comparison).Link[1]
-
PrepChem. Preparation of Hydroxybenzotriazole (General Synthetic Methodology).Link
Sources
A Comprehensive Technical Guide to the Safe Handling of 4-chloro-1H-1,2,3-benzotriazol-1-ol (HOCt)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Role and Significance of HOCt in Peptide Synthesis
4-chloro-1H-1,2,3-benzotriazol-1-ol, commonly referred to as HOCt, is a highly effective peptide coupling additive. In the intricate process of peptide synthesis, the formation of the amide bond between two amino acid residues is a critical step. HOCt, as an additive, plays a pivotal role in conjunction with a coupling reagent (such as a carbodiimide) to facilitate this reaction. Its primary functions are to accelerate the coupling reaction, minimize the risk of racemization at the chiral center of the activated amino acid, and suppress the formation of unwanted side products. The electron-withdrawing effect of the chlorine atom on the benzotriazole ring enhances the acidity of the N-hydroxyl group, making HOCt a more efficient coupling additive compared to its non-chlorinated counterpart, 1-hydroxybenzotriazole (HOBt). This increased reactivity, however, necessitates a thorough understanding and implementation of stringent safety protocols to mitigate potential hazards.
This guide provides a comprehensive overview of the safe handling of HOCt, grounded in scientific principles and field-proven practices. It is designed to empower researchers and drug development professionals with the knowledge to utilize this valuable reagent responsibly and safely.
Hazard Profile of this compound (HOCt)
1.1. Thermal Stability and Explosive Potential
Derivatives of 1-hydroxybenzotriazole, including chlorinated variants, are known to exhibit explosive properties under certain conditions.[1][2] Anhydrous forms of these compounds are particularly sensitive to heat, friction, and shock.[1][3] The presence of water, as in the hydrated form, can desensitize the compound, significantly reducing its explosive potential. However, it is crucial to assume that HOCt, especially if anhydrous, may be explosive and should be handled with extreme caution.
Key Considerations:
-
Heating: Avoid heating HOCt, especially under confinement, as this can lead to a rapid increase in pressure and potential explosion.[1][2]
-
Mechanical Stress: Do not subject HOCt to grinding, shock, or friction.[3]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[4][5][6]
1.2. Chemical Hazards and GHS Classification
Based on the data for 6-chloro-1-hydroxybenzotriazole, HOCt is anticipated to have the following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications:
| Hazard Class | Hazard Category | Hazard Statement |
| Explosive | Division 1.3 | H203: Explosive; fire, blast or projection hazard.[3] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[7] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[7] |
1.3. Health Hazards
-
Ingestion: Harmful if swallowed, potentially causing systemic toxicity.[3]
-
Skin Contact: Causes skin irritation.[7] Prolonged or repeated contact may lead to dermatitis.
-
Eye Contact: Causes serious eye irritation, which can result in significant damage if not treated promptly.[7]
-
Inhalation: While not explicitly classified, inhalation of dusts may cause respiratory tract irritation.
-
Sensitization: Peptide coupling agents as a class are known to be potent immune sensitizers, capable of causing both skin and respiratory sensitization upon repeated exposure.[8]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is essential for the safe handling of HOCt.
2.1. Engineering Controls
The primary engineering control for handling HOCt is a certified chemical fume hood. All weighing and handling of the solid compound, as well as the preparation of its solutions, must be conducted within a fume hood to prevent the inhalation of dust and to contain any potential spills.[8]
2.2. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling HOCt:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[9][10] | To protect against splashes of solutions and airborne particles. A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum layer thickness: 0.11 mm).[11] | To prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A flame-retardant lab coat.[9] | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | In cases where a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with a particulate filter is recommended. | To prevent the inhalation of fine particles. |
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is paramount to ensuring a safe laboratory environment when working with HOCt.
3.1. Weighing and Dispensing
3.2. Solution Preparation
-
Always add the solid HOCt to the solvent slowly and with stirring.
-
Use non-sparking magnetic stir bars and stir plates.
-
Ensure the dissolution vessel is appropriately sized to avoid splashing.
3.3. Incompatibility
HOCt should be stored and handled away from the following incompatible materials:
| Incompatible Material | Rationale |
| Strong Oxidizing Agents | Can lead to vigorous or explosive reactions. |
| Strong Bases | May cause decomposition. |
| Strong Acids | May cause decomposition. |
| Heat, Sparks, and Open Flames | Risk of thermal decomposition and explosion.[12] |
3.4. Storage
-
Store HOCt in its original, tightly sealed container.
-
The storage area should be cool, dry, and well-ventilated.[4][5][6]
-
Store away from incompatible materials.
-
If the hydrated form is purchased, ensure it does not dry out, as the anhydrous form is more hazardous.[1][3]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
4.1. First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[13][14][15] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[13][14] Seek medical attention if irritation persists. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14] |
| Inhalation | Move the individual to fresh air.[15] If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |
4.2. Spill Response
-
Small Spills (in a fume hood):
-
Ensure appropriate PPE is worn.
-
Carefully sweep up the solid material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent (e.g., methanol) and then wash with soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and the institutional safety officer.
-
Do not attempt to clean up the spill without appropriate respiratory protection and training.
-
Quenching and Disposal of HOCt Waste
Proper quenching and disposal of HOCt-containing waste are essential to prevent environmental contamination and ensure safety.
5.1. Quenching of Unreacted HOCt
In peptide synthesis, excess coupling reagents and additives must be deactivated or "quenched" before workup. While specific quenching protocols for HOCt are not extensively documented, a general approach for benzotriazole-based additives can be adapted.
Causality of Quenching: The addition of water or a weak aqueous base hydrolyzes the reactive O-acylisourea intermediate and any remaining HOCt active ester, converting them into the corresponding carboxylic acid and HOCt, which are more stable and less reactive.
5.2. Waste Disposal
All HOCt waste, including solid residues, contaminated labware, and quenched reaction mixtures, must be disposed of as hazardous chemical waste in accordance with institutional, local, and national regulations.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Dispose of as solid hazardous waste.
Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for such compounds.[11]
Conclusion: A Culture of Safety
This compound is a powerful tool in the arsenal of the peptide chemist. Its effective use is, however, intrinsically linked to a deep-seated culture of safety. By understanding its hazard profile, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established protocols for handling, storage, and disposal, researchers can harness the benefits of HOCt while minimizing the risks. This guide serves as a foundational resource, but it is the responsibility of every scientist to remain vigilant, informed, and proactive in ensuring a safe laboratory environment for themselves and their colleagues.
References
- Standard Operating Procedure (SOP): How to Safely Handle Peptide Coupling Agents to Reduce Risk of Exposure. [URL: https://www.google.com/url?q=https://static1.squarespace.com/static/5522d622e4b05537e6c03597/t/5e20d20d3a583c47313a778e/1579209230282/SOP%2B-%2BHow%2Bto%2BSafely%2BHandle%2BPeptide%2BCoupling%2BAgents.pdf&sa=U&ved=2ahUKEwiZk4-Kx9KEAxXQk1YBHZ6yDk0QFnoECAgQAQ&usg=AOvVaw2eL2uXo1q7xH9yG7xY3D9q]
- Wehrstedt, K. D., Wandrey, P. A., & Heitkamp, D. (2005). Explosive properties of 1-hydroxybenzotriazoles. Journal of Hazardous Materials, 126(1-3), 1–7. [URL: https://www.luxembiotech.com/wp-content/uploads/Explosive-properties-of-1-hydroxybenzotriazoles.pdf]
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (2024, June 4). [URL: https://www.bachem.com/knowledge-center/technologies/peptide-synthesis/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/]
- Wehrstedt, K. D., Wandrey, P. A., & Heitkamp, D. (2005). Explosive properties of 1-hydroxybenzotriazoles. Journal of Hazardous Materials, 126(1-3), 1-7. [URL: https://pubmed.ncbi.nlm.nih.gov/16084013/]
- Safety Data Sheet: 1-Hydroxybenzotriazole hydrate. (n.d.). [URL: https://www.click-chemistry.com/wp-content/uploads/2021/11/sds_CXZ010.pdf]
- First Aid Strategies for Managing Exposure to Toxic Substances. MyCPR NOW. (n.d.). [URL: https://mycprnow.com/first-aid-strategies-for-managing-exposure-to-toxic-substances/]
- First Aid Procedures for Chemical Hazards. NIOSH. (n.d.). [URL: https://www.cdc.gov/niosh/topics/emres/chemmethods-a.html]
- SAFETY DATA SHEET: 6-Chloro-1-hydroxybenzotriazole. Sigma-Aldrich. (2023, December 5). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/39785]
- Hazardous Chemical Exposures. Princeton University Environmental Health and Safety. (n.d.). [URL: https://ehs.princeton.edu/laboratory-research-safety/chemical-safety/hazardous-chemical-exposures]
- This compound. Santa Cruz Biotechnology. (n.d.). [URL: https://www.scbt.com/p/4-chloro-1h-1-2-3-benzotriazol-1-ol-39968-29-1]
- SAFETY DATA SHEET: 1,2,3-Benzotriazole. Fisher Scientific. (2010, June 7). [URL: https://www.fishersci.com/msds?productName=AC105150010]
- How do Hospitals Dispose of their Healthcare Waste?. Daniels Health. (2019, February 6). [URL: https://www.danielshealth.com/knowledge-center/how-do-hospitals-dispose-their-healthcare-waste]
- This compound. ChemicalBook. (n.d.). [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB1829745_EN.htm]
- Temperature-Stability. Wilderness Medical Society. (n.d.). [URL: https://wms.
- HOW DO YOU DISPOSE OF HEALTHCARE WASTE?. Medium. (2018, March 5). [URL: https://medium.com/@stewartgillham/how-do-you-dispose-of-healthcare-waste-4b8e9c0c1e0e]
- Safety Data Sheet. BASF. (2026, February 12). [URL: https://poly-sources.com/wp-content/uploads/2021/11/TDS-Tinuvin-326.pdf]
- Degradation and by-products identification of benzothiazoles and benzotriazoles during chlorination by LC-HR-MS/MS. (n.d.). [URL: https://www.athenarc.gr/en/publication/degradation-and-products-identification-benzothiazoles-and-benzotriazoles-during]
- Heat-activated peroxydisulfate and peroxymonosulfate-mediated degradation of benzotriazole. WUR eDepot. (2023, February 23). [URL: https://edepot.wur.nl/583648]
- SAFETY DATA SHEET: 4-Hydroxy-1H-benzotriazole. Fisher Scientific. (2024, March 1). [URL: https://www.fishersci.co.uk/gb/en/sds-search.html?search-term=26725-51-9]
- SAFETY DATA SHEET: 1,2,3-Benzotriazole. Fisher Scientific. (2010, June 7). [URL: https://fscimage.fishersci.com/msds/02470.htm]
- First Aid Treatment Steps for Chemical Safety. TRADESAFE. (2024, August 8). [URL: https://tradesafe.
- Degradation Kinetics and Pathway of 1H-benzotriazole during UV/chlorination Process. (2025, August 6). [URL: https://www.mdpi.com/2073-4441/12/10/2888]
- Types of PPE. Public Health Scotland. (2025, November 1). [URL: https://www.healthyworkinglives.scot/workplace-guidance/safety/personal-protective-equipment-ppe/types-ppe/]
- Personal Protective Equipment. OSHA. (n.d.). [URL: https://www.osha.
- SAFETY DATA SHEET: 1H-Benzotriazole-1-methanol. TCI Chemicals. (2025, February 7). [URL: https://www.tcichemicals.com/GB/en/sds/B1903_EN_GL.pdf]
- Safety Data Sheet: (1H)-1,2,3-Benzotriazol-1-ol hydrate. (n.d.). [URL: https://www.chemos.de/import/sdb/A0043042_sdb_en_GB.pdf]
- Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. ResearchGate. (2025, September 2). [URL: https://www.researchgate.
- Effect of electrolyte composition on electrochemical oxidation: Active sulfate formation, benzotriazole degradation, and chlorin. WUR eDepot. (2022, March 7). [URL: https://edepot.wur.nl/565780]
- Solvent-free reactivity in the undergraduate organic laboratory. (2009, September 18). [URL: https://www.tandfonline.com/doi/full/10.1080/17518250903102009]
- How to Dispose of Clinical Waste Correctly. Anenta. (2024, April 23). [URL: https://www.anenta.com/how-to-dispose-of-clinical-waste-correctly/]
- Case Report: Early Recognition, Treatment, and Occupational Safety Protection are Crucial for Methanol Toxicity. Frontiers. (2022, June 13). [URL: https://www.frontiersin.org/articles/10.3389/fneur.2022.923145/full]
- How to Properly Dispose of Household Hazardous Waste. YouTube. (2022, March 8). [URL: https://www.youtube.
- What to Know About Safely Storing Cancer Medications. Hematology Oncology Clinic. (2024, September 23). [URL: https://www.hocdocs.
- Occupational methanol toxicity: a case report study. PMC. (2025, April 30). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11059436/]
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- Case Study: Methanol Poisoning from Adulterated Liquor. Food Safety Magazine. (2022, August 15). [URL: https://www.food-safety.
- Storage Conditions. Pesticide Environmental Stewardship. (n.d.). [URL: https://pesticidestewardship.org/storage/storage-conditions/]
- An overview on Common Organic Solvents and their Toxicity. (n.d.). [URL: https://www.researchgate.net/publication/343209804_An_overview_on_Common_Organic_Solvents_and_their_Toxicity]
- Design of Benzotriazole Coupling Reagents. (n.d.). [URL: https://www.aidic.it/cet/18/66/016.pdf]
- Coupling Reagents. Aapptec Peptides. (n.d.). [URL: https://www.aapptec.com/cr-25s.html]
- Liquid-Phase Peptide Synthesis Optimisation: Selection of Quenching Reagents and Peptide Solubility Estimation. RUN - UNL Repository. (2021, March 2). [URL: https://run.unl.pt/handle/10362/129759]
- A Case Series of Acute Methanol Poisoning from Northern Kerala. Longdom Publishing. (n.d.). [URL: https://www.longdom.org/open-access/a-case-series-of-acute-methanol-poisoning-from-northern-kerala-2161-0495.1000139.pdf]
- Proper storage tips for medication safety. Parkview Health. (2025, June 2). [URL: https://www.parkview.
- COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Luxembourg Bio Technologies. (n.d.). [URL: https://www.luxembiotech.com/wp-content/uploads/COMU-A-Safer-and-More-Effective-Replacement-for-Benzotriazole-Based-Uronium-Coupling-Reagents.pdf]
- What Happens to Medical Waste After It's Collected?. The Wasters Blog. (2025, May 12). [URL: https://www.thewasters.
- Effect of Selected Organic Solvents on Hydroxyl Radical-Dependent Light Emission in the Fe2+-EGTA-H2O2 System. PMC. (2024, November 28). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11614271/]
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Technical Guide: Discovery and Development of Chlorinated Benzotriazoles
Executive Summary
Chlorinated benzotriazoles (Cl-BTAs) represent a specialized class of heterocyclic compounds that have evolved from industrial corrosion inhibitors into critical probes for kinase biology. While the parent benzotriazole is ubiquitous in industrial applications, the introduction of chlorine atoms at positions 4, 5, 6, and 7 of the benzene ring fundamentally alters the physicochemical profile—enhancing acidity, lipophilicity, and biological stability.
This guide focuses on the technical development of 4,5,6,7-tetrachlorobenzotriazole (TCB) and its derivatives, detailing their synthesis, their pivotal role as ATP-competitive inhibitors for Protein Kinase CK2 (Casein Kinase 2), and the requisite environmental considerations for their development.
Chemical Foundation & Electronic Properties
The benzotriazole scaffold consists of a benzene ring fused to a 1H-1,2,3-triazole ring. Chlorination exerts a strong electron-withdrawing inductive effect (-I), which significantly impacts the molecule's behavior compared to the non-halogenated parent.
Acidity and Tautomerism
The NH proton in benzotriazoles is acidic. The pKa of unsubstituted benzotriazole is approximately 8.2. Full chlorination to TCB drops the pKa significantly (often < 6.0), making the molecule predominantly anionic at physiological pH. This acidity is crucial for its binding mode in protein pockets, where it often mimics the phosphate groups of ATP.
Lipophilicity
Chlorine atoms increase the lipophilicity (LogP) of the molecule.
-
Benzotriazole LogP: ~1.34
-
Tetrachlorobenzotriazole (TCB) LogP: ~3.5 - 4.0
This shift enables membrane permeability, a critical requirement for intracellular drug targets like kinases, but simultaneously increases environmental persistence and bioaccumulation potential.
Synthetic Pathways
The synthesis of chlorinated benzotriazoles is robust, relying on the classic diazotization of o-phenylenediamines.
Core Synthesis Protocol: 4,5,6,7-Tetrachlorobenzotriazole (TCB)
Causality: The reaction utilizes the nucleophilic nature of the diamine. Sodium nitrite generates the nitrosonium ion (
Protocol Steps:
-
Precursor Preparation: Suspend 4,5,6,7-tetrachloro-o-phenylenediamine (1 eq) in a solution of glacial acetic acid and water (1:1 v/v).
-
Note: The chlorinated diamine is less nucleophilic than unsubstituted diamine; vigorous stirring and slightly elevated temperatures (50°C) may be required for initial dissolution.
-
-
Diazotization: Cool the mixture to 0–5°C in an ice bath.
-
Addition: Dropwise add an aqueous solution of Sodium Nitrite (NaNO2, 1.2 eq).
-
Critical Control: Maintain temperature < 10°C to prevent decomposition of the diazonium intermediate before cyclization.
-
-
Cyclization: Stir for 1-2 hours. The mixture will thicken as the benzotriazole product precipitates.
-
Purification: Filter the solid, wash with cold water (to remove salts) and dilute HCl (to remove unreacted amine). Recrystallize from ethanol.
Visualization: Synthetic Workflow
Figure 1: Step-wise synthesis of TCB via diazotization of chlorinated diamines.
Medicinal Chemistry: Kinase Inhibition
The primary biological application of chlorinated benzotriazoles is the inhibition of Protein Kinase CK2.
Mechanism of Action
TCB and its brominated analog (TBB) function as ATP-competitive inhibitors .[1] They occupy the ATP-binding pocket of the CK2 catalytic subunit (CK2α).[2]
-
Binding Mode: The triazole ring is anchored by hydrophobic interactions.
-
Halogen Bonding: The halogens at positions 5 and 6 are critical. They interact with the hinge region of the kinase (specifically Val116 and Glu114).[3]
-
Selectivity: The CK2 ATP pocket is unusually small and hydrophobic compared to other kinases. The bulky halogens of TCB/TBB complement this unique shape, providing selectivity over other kinases.
Structure-Activity Relationship (SAR)
While TBB (Tetrabromo) is the gold standard (IC50 ~0.9 µM), TCB (Tetrachloro) provides essential SAR data. The chlorine atom is smaller (Van der Waals radius: 1.75 Å) than bromine (1.85 Å).
Comparative Potency Data:
| Compound | Substituent (X) | CK2 IC50 (µM) | Mechanism Note |
| Benzotriazole | H | > 100 | Lacks hydrophobic fill |
| TCB | Cl | ~ 2 - 5 | Good fit, weaker halogen bond |
| TBB | Br | 0.9 - 1.6 | Optimal hydrophobic pocket fill |
| TIB | I | ~ 0.5 | Steric clash in some isoforms |
Note: TCB is less potent than TBB because the smaller chlorine atoms leave "gaps" in the hydrophobic pocket that bromine fills more effectively.
Visualization: Mechanism of Action
Figure 2: Mechanism of ATP-competitive inhibition and SAR logic for halogenated benzotriazoles.
Experimental Protocols: Kinase Assay
To validate the activity of a developed chlorinated benzotriazole, a radiometric filtration assay is the standard for trustworthiness and reproducibility.
Protocol: CK2 Inhibition Assay
-
Reagents:
-
Recombinant human CK2 holoenzyme.
-
Substrate peptide: RRRADDSDDDDD (specific for CK2).
-
[γ-33P]ATP.
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2.
-
-
Procedure:
-
Mix: Incubate CK2 (10 ng) with varying concentrations of TCB in assay buffer for 10 min at 30°C.
-
Start: Initiate reaction by adding the peptide substrate (100 µM) and ATP mix (100 µM ATP + 0.5 µCi [γ-33P]ATP).
-
Incubate: 10 minutes at 30°C.
-
Stop: Spot 20 µL onto P81 phosphocellulose paper.
-
Wash: Wash filters 3x with 75 mM phosphoric acid (removes unbound ATP).
-
Quantify: Scintillation counting.
-
-
Data Analysis: Plot % inhibition vs. Log[TCB] to determine IC50 using non-linear regression (Sigmoidal dose-response).
Environmental & Safety Profile
Development of chlorinated benzotriazoles must account for their environmental stability. Unlike the parent benzotriazole, the chlorinated derivatives are highly resistant to biodegradation.
-
Persistence: TCB is resistant to standard activated sludge treatment.
-
Toxicity: Chlorinated byproducts are generally more toxic to aquatic life (e.g., Vibrio fischeri) than the parent compound due to increased lipophilicity and membrane disruption.
-
Disposal: High-temperature incineration is required; standard aqueous waste streams are insufficient for degradation.
References
-
Sarno, S. et al. (2001).[1] "Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2." FEBS Letters.
-
Battistutta, R. et al. (2001). "Structural features underlying selective inhibition of protein kinase CK2 by ATP site-directed tetrabromo-2-benzotriazole." Protein Science.
-
Shugar, D. et al. (2005). "Inspecting the structure-activity relationship of protein kinase CK2 inhibitors derived from tetrabromo-benzimidazole." Chemistry & Biology.
-
Giger, W. et al. (2006). "Benzotriazole and Tolyltriazole as Aquatic Contaminants." Environmental Science & Technology.[4]
-
Wang, L. et al. (2021).[2][5] "UV/chlorine process for degradation of benzothiazole and benzotriazole in water: Efficiency, mechanism and toxicity evaluation." Water Research.
Sources
Methodological & Application
Application Notes and Protocols for Utilizing Chloro-Substituted 1-Hydroxybenzotriazoles in the Coupling of Hindered Amino Acids
Introduction: Overcoming Steric Challenges in Peptide Synthesis
The synthesis of peptides, particularly those incorporating sterically hindered amino acids such as α,α-disubstituted or N-methylated residues, presents a significant challenge in medicinal chemistry and drug development. These residues are often crucial for inducing specific secondary structures, enhancing metabolic stability, and improving the pharmacokinetic profiles of peptide-based therapeutics. However, the bulky nature of these amino acids severely retards the rate of peptide bond formation, leading to incomplete reactions, low yields, and an increased risk of racemization.[1]
Standard coupling protocols often prove inadequate in these demanding contexts. This has driven the development of more potent activating reagents and additives. Among these, chloro-substituted derivatives of 1-hydroxybenzotriazole (HOBt) have emerged as highly effective coupling additives. While the user has specifically enquired about 4-chloro-1H-1,2,3-benzotriazol-1-ol, the available scientific literature and commercial prevalence overwhelmingly focus on the 6-chloro isomer (6-Cl-HOBt). This document, therefore, will primarily discuss the well-documented advantages and protocols for 6-Cl-HOBt as a representative of chloro-substituted HOBt additives for coupling hindered amino acids, while also addressing the general principles that would apply to the 4-chloro isomer.
The introduction of an electron-withdrawing chlorine atom to the benzotriazole ring significantly enhances the efficacy of the additive compared to its parent compound, HOBt.[1][2][3] This structural modification increases the acidity of the N-hydroxy group and improves its function as a leaving group, resulting in faster and more efficient coupling reactions with a pronounced suppression of racemization.[1][2]
Mechanism of Action: The Role of Chloro-Substituted HOBt in Peptide Coupling
The primary function of HOBt and its derivatives in carbodiimide-mediated peptide coupling is to act as a relay agent, converting the initially formed, highly reactive, and unstable O-acylisourea intermediate into a more stable and yet highly reactive active ester. This two-step process is crucial for minimizing side reactions, particularly racemization.
The key steps in the mechanism are as follows:
-
Activation of the Carboxylic Acid: The carbodiimide (e.g., DCC, DIC, or EDC) reacts with the C-terminus of the N-protected amino acid to form the O-acylisourea intermediate.
-
Formation of the Active Ester: The chloro-substituted HOBt rapidly attacks the O-acylisourea intermediate to form the corresponding active ester. This step is significantly faster with chloro-substituted HOBt derivatives due to their increased nucleophilicity.
-
Peptide Bond Formation: The N-terminal amine of the second amino acid residue then attacks the carbonyl carbon of the active ester, forming the desired peptide bond and releasing the chloro-substituted HOBt.
The electron-withdrawing nature of the chlorine atom on the benzotriazole ring plays a pivotal role in this mechanism. It increases the acidity of the hydroxyl group, making the corresponding anion a better nucleophile for attacking the O-acylisourea intermediate. Furthermore, the chloro-benzotriazolyl moiety is a better leaving group, which accelerates the final aminolysis step.
Diagram of the Coupling Mechanism:
Caption: Carbodiimide-mediated peptide coupling enhanced by chloro-substituted HOBt.
Comparative Data: The Advantage of Chloro-Substitution
The enhanced performance of chloro-substituted HOBt derivatives, particularly 6-Cl-HOBt, over the parent HOBt has been documented. This superiority is attributed to the lower pKa of the chloro-derivatives, which translates to a higher reaction rate and better suppression of racemization.
| Additive | pKa (in 95% Acetonitrile-Water) | Key Advantages |
| HOBt | 5.65[4] | Standard, cost-effective.[5] |
| 6-Cl-HOBt | 4.62 [4] | Increased acidity, better leaving group, superior racemization suppression. [1][2][3] |
| HOAt | 4.65[4] | High reactivity, excellent racemization suppression. |
Experimental Protocols
The following protocols are provided as a general guideline for the use of chloro-substituted HOBt in solid-phase peptide synthesis (SPPS) for the coupling of hindered amino acids. Optimization may be required depending on the specific amino acid sequence and the solid support used.
Protocol 1: Standard Coupling of a Hindered Amino Acid using DIC/Cl-HOBt
This protocol is suitable for manual or automated solid-phase peptide synthesis.
Materials:
-
Fmoc-protected hindered amino acid
-
Peptide-resin with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) or this compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% in DMF
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min) and then DMF (3 x 1 min).
-
Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful Fmoc deprotection.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve the Fmoc-protected hindered amino acid (3-5 equivalents relative to the resin loading) and 6-Cl-HOBt (3-5 equivalents) in DMF.
-
Activation: Add DIC (3-5 equivalents) to the amino acid/Cl-HOBt solution and allow to pre-activate for 5-10 minutes at room temperature.
-
Coupling Reaction: Add the activated coupling cocktail to the resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or the temperature may be slightly elevated (e.g., to 40°C).
-
Monitoring the Coupling: After the desired reaction time, take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (colorless or yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
-
Proceed to the next cycle of deprotection and coupling.
Workflow for a Single Coupling Cycle:
Sources
protocol for amide bond formation using 4-chloro-1H-1,2,3-benzotriazol-1-ol
Application Note: High-Efficiency Amide Bond Formation using 4-Chloro-1H-1,2,3-benzotriazol-1-ol (Cl-HOBt)
Executive Summary
This guide details the protocol for utilizing This compound (and its structural isomer 6-chloro-1-hydroxybenzotriazole, collectively referred to as Cl-HOBt ) as a superior additive for carbodiimide-mediated amide bond formation.
While 1-Hydroxybenzotriazole (HOBt) has long been the industry standard, its reclassification as a Class 1 explosive has severely restricted its transport and storage.[1] Cl-HOBt offers two critical advantages:
-
Enhanced Reactivity: The chlorine substituent lowers the pKa of the hydroxyl group (approx. 3.4 vs. 4.6 for HOBt), creating a more reactive active ester intermediate.
-
Improved Safety: Cl-HOBt is generally classified as a desensitized explosive (Class 4.1) rather than a primary explosive, simplifying handling logistics.
Chemical Identity & Isomer Note
Note: The term "Cl-HOBt" in literature often refers to the 6-chloro isomer (CAS 26198-19-6) or a mixture. However, this compound (CAS 2101-65-7) is a distinct isomer with nearly identical electronic properties. This protocol is valid for both isomers due to the symmetric electronic withdrawal of the chlorine atom on the benzotriazole ring.
| Property | HOBt | 4-Cl-HOBt / 6-Cl-HOBt | Impact on Synthesis |
| pKa | ~4.60 | ~3.35 – 3.70 | Lower pKa = Better leaving group = Faster coupling. |
| Safety | Class 1 (Explosive) | Class 4.1 (Flammable Solid) | Safer transport; lower risk of detonation. |
| Solubility | DMF, NMP | DMF, NMP (Slightly lower in DCM) | Compatible with standard SPPS solvents. |
| Racemization | Low | Very Low | Higher acidity protonates O-acylisourea faster, preventing oxazolone formation. |
Mechanistic Insight
The efficiency of Cl-HOBt relies on its ability to intercept the highly reactive (and racemization-prone) O-acylisourea intermediate formed by the carbodiimide.
The Pathway:
-
Activation: The carboxylic acid reacts with the carbodiimide (DIC, EDC, or DCC) to form the O-acylisourea.
-
Interception: Cl-HOBt (more acidic than HOBt) rapidly attacks the O-acylisourea.
-
Active Ester: The Cl-OBt ester is formed. This ester is less reactive than the O-acylisourea (preventing side reactions) but highly reactive toward amines due to the electron-withdrawing chlorine.
-
Aminolysis: The amine attacks the Cl-OBt ester, releasing Cl-HOBt and forming the amide bond.
Figure 1: Mechanistic pathway of Cl-HOBt mediated coupling. The additive intercepts the unstable O-acylisourea to form a discrete active ester.
Experimental Protocol
Method A: Standard Solution Phase Coupling
Applicability: Small molecule synthesis, fragment condensation.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.0 – 1.2 equiv)[2]
-
4-Cl-HOBt (1.0 – 1.2 equiv)
-
EDC·HCl or DIC (1.1 – 1.2 equiv)
-
Base: DIPEA or NMM (2.0 – 3.0 equiv if amine is a salt; 1.0 equiv if free base)
-
Solvent: DMF, DCM, or NMP (Concentration 0.1 M – 0.3 M)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve the Carboxylic Acid and 4-Cl-HOBt in the chosen solvent (DMF is preferred for solubility).
-
Activation: Cool the mixture to 0°C (ice bath). Add the Carbodiimide (EDC·HCl or DIC).
-
Critical Step: Stir for 15–30 minutes at 0°C. This "pre-activation" period allows the Cl-OBt active ester to form. You may observe a precipitate if using DIC (diisopropylurea), which is normal.
-
-
Coupling: Add the Amine (and Base if necessary).
-
Reaction: Allow the mixture to warm to room temperature. Stir for 2–12 hours.
-
Monitoring: Check by TLC or LC-MS. The active ester is often visible by UV.
-
-
Workup:
Method B: Solid Phase Peptide Synthesis (SPPS)
Applicability: Automated or manual peptide synthesis.
Reagents:
-
Fmoc-Amino Acid (3.0 – 4.0 equiv)
-
4-Cl-HOBt (3.0 – 4.0 equiv)
-
DIC (3.0 – 4.0 equiv)
-
Resin (swelled in DMF)
Protocol:
-
Preparation: Dissolve Fmoc-Amino Acid and 4-Cl-HOBt in DMF to make a solution approx. 0.3 M.
-
Activation: Add DIC to the solution immediately prior to adding to the resin.
-
Note: Unlike uronium salts (HBTU/HATU), DIC/Cl-HOBt does not require a tertiary base (DIPEA), which reduces the risk of base-catalyzed racemization (epimerization) of Cys or His residues.
-
-
Coupling: Add the activated mixture to the resin. Shake/agitate for 60–90 minutes.
-
Washing: Drain and wash resin 3x with DMF.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete activation | Increase pre-activation time to 30 mins. Ensure reagents are dry (water kills carbodiimides). |
| Racemization | High pH or temp | Use DIC/Cl-HOBt without DIPEA (Method B). Keep activation at 0°C. |
| Slow Reaction | Steric hindrance | Switch solvent to NMP. Increase temperature to 40°C (carefully). |
| Precipitate | Urea formation | If using DIC, urea precipitates. Filter it off before workup. If using EDC, byproducts are water-soluble.[3] |
Safety & Handling
-
Explosive Hazard: While 4-Cl-HOBt and 6-Cl-HOBt are safer than HOBt (often Class 4.1 vs Class 1), they still contain the triazole ring.
-
Do not heat dry solids in confined spaces.
-
Do not use metal spatulas if the material is very dry (friction sensitivity).
-
-
Toxicity: Irritant to eyes and skin.[4] Standard PPE (gloves, goggles, lab coat) is mandatory.
Workflow Visualization
Figure 2: Step-by-step decision tree for solution-phase coupling.
References
-
Wehrstedt, K. D., Wandrey, P. A., & Heitkamp, D. (2005).[5] Explosive properties of 1-hydroxybenzotriazoles. Journal of Hazardous Materials, A126, 1–7.[5] (Discusses safety classification of HOBt vs 6-Cl-HOBt).
-
Fathalla, M. F. (2010).[6] Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole and Oxime Derivatives. Journal of the Chemical Society of Pakistan. (Provides pKa comparison data).
Sources
Troubleshooting & Optimization
Technical Support Center: Minimizing Racemization with 4-Chloro-1H-1,2,3-benzotriazol-1-ol (Cl-HOBt)
Welcome to the technical support center for 4-chloro-1H-1,2,3-benzotriazol-1-ol (Cl-HOBt). This guide is designed for researchers, scientists, and drug development professionals engaged in peptide synthesis. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you effectively utilize Cl-HOBt for minimizing racemization and improving the efficiency and purity of your peptide products.
The Critical Role of Cl-HOBt in Peptide Synthesis
Peptide coupling, the formation of an amide bond between two amino acids, is the foundational reaction in peptide synthesis. A primary challenge in this process is racemization , the loss of stereochemical integrity at the α-carbon of the activated amino acid.[1][2][3] This loss of chirality can lead to the formation of diastereomeric peptide impurities that are difficult to separate and can have significant, often detrimental, effects on the biological activity of the final peptide.
To combat this, coupling additives are employed. This compound, commonly known as Cl-HOBt, has emerged as a superior additive for suppressing racemization, particularly when compared to its predecessor, 1-hydroxybenzotriazole (HOBt).[1][4][5]
Mechanism of Action: How Cl-HOBt Suppresses Racemization
When a carboxylic acid of an N-protected amino acid is activated by a coupling reagent, such as a carbodiimide (e.g., DCC, DIC), it forms a highly reactive O-acylisourea intermediate.[6][7] This intermediate is unstable and susceptible to intramolecular cyclization, forming a 5(4H)-oxazolone. The α-proton of the oxazolone is highly acidic and can be easily abstracted by a base, leading to enolization and subsequent loss of stereochemical information (racemization).[2][8][9]
Cl-HOBt intervenes by rapidly trapping the O-acylisourea intermediate to form a more stable active ester, the OBt ester.[4][10][11] This ester is less prone to racemization via oxazolone formation but is sufficiently reactive to undergo efficient aminolysis with the N-terminal amine of the growing peptide chain.[4][10]
The key to Cl-HOBt's enhanced performance lies in the electron-withdrawing effect of the chlorine atom on the benzotriazole ring.[4] This effect increases the acidity of the N-hydroxy group, making Cl-HOBt a more effective nucleophile for trapping the O-acylisourea and a better leaving group during the subsequent aminolysis step.[1][4] This leads to faster coupling rates and superior suppression of racemization.[1][8]
Caption: Mechanism of Racemization Suppression by Cl-HOBt.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My coupling reaction is slow or incomplete, even when using Cl-HOBt. What are the likely causes and solutions?
A1: Slow or incomplete coupling can arise from several factors, even with a potent additive like Cl-HOBt.
-
Steric Hindrance: Coupling sterically hindered amino acids (e.g., Aib, Val, Ile) is inherently challenging.[2] The bulkiness of the side chains can impede the approach of the nucleophilic amine.
-
Solution:
-
Increase Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 4-6 hours or overnight). Monitor the reaction progress using a ninhydrin test.
-
Elevate Temperature: Gently heating the reaction vessel (e.g., to 40-50°C) can provide the necessary activation energy to overcome the steric barrier. Use this approach with caution as elevated temperatures can also increase the risk of side reactions.
-
Switch Coupling Reagent: For particularly difficult couplings, consider switching to a more potent, onium-based reagent that incorporates the Cl-HOBt moiety, such as HCTU (2-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate).[8]
-
-
-
Peptide Aggregation: As the peptide chain elongates on the solid support, it can fold and aggregate, making the N-terminal amine inaccessible for the next coupling step.[5]
-
Solution:
-
-
Insufficient Reagent Equivalents: Using too few equivalents of the amino acid, coupling reagent, or Cl-HOBt can lead to an incomplete reaction.
-
Solution: For standard couplings, use a ratio of Amino Acid:Coupling Reagent:Cl-HOBt of 1:1:1. For difficult couplings, increasing the equivalents to 1.5-2.0 for each component relative to the resin substitution may be beneficial.
-
Q2: I'm observing a higher-than-expected level of racemization, especially with sensitive amino acids like Cysteine (Cys) and Histidine (His). Why is this happening and how can I fix it?
A2: While Cl-HOBt is an excellent racemization suppressant, certain amino acids are exceptionally prone to losing their stereochemical integrity.[5]
-
Amino Acid-Specific Issues:
-
Histidine (His): The imidazole side chain of Histidine can catalyze racemization. Protecting the imidazole nitrogen (e.g., with a Trityl (Trt) or Methoxybenzyl (Mmb) group) is crucial.[5]
-
Cysteine (Cys): Cysteine is also highly susceptible to racemization.[5]
-
Solution:
-
Use Appropriate Side-Chain Protection: Ensure that the side chains of sensitive amino acids are adequately protected.
-
Minimize Pre-activation Time: The longer the amino acid remains in its activated state before coupling, the higher the risk of racemization. Add the coupling reagents to the amino acid/Cl-HOBt solution immediately before adding the mixture to the resin.
-
Use a Weaker Base: If your protocol requires a base (e.g., with onium salt reagents), consider using a sterically hindered or weaker base like 2,4,6-collidine instead of DIPEA or NMM, as strong bases can promote racemization.[8]
-
Consider Copper(II) Chloride: For particularly problematic couplings, the addition of CuCl₂ in conjunction with Cl-HOBt has been reported to further suppress racemization.[5]
-
-
-
Base-Mediated Racemization: The presence of excess base can directly abstract the α-proton of the activated ester, leading to racemization.
-
Solution: Ensure you are using the correct stoichiometry of base. For carbodiimide-mediated couplings (DIC/DCC), a base is generally not required unless the incoming amino acid is a salt (e.g., HCl salt).
-
Caption: Troubleshooting Workflow for Peptide Coupling Issues.
Frequently Asked Questions (FAQs)
Q1: What is the difference between HOBt, HOAt, and Cl-HOBt?
A1: These are all benzotriazole-based coupling additives, but they differ in their reactivity and effectiveness at suppressing racemization.
| Additive | Key Feature | pKa | Performance |
| HOBt | The original standard additive. | 4.60[12] | Good, but can be insufficient for difficult couplings. |
| HOAt | 7-aza-HOBt. The ring nitrogen provides anchimeric assistance, accelerating coupling. | 3.28[12] | Excellent performance, often considered the gold standard, but can be more expensive. |
| Cl-HOBt | 6-chloro-HOBt. The electron-withdrawing Cl group increases acidity. | 3.35[12] | Excellent performance, often seen as a cost-effective compromise between HOBt and HOAt.[9] |
Q2: How should I handle and store Cl-HOBt?
A2: Cl-HOBt, like HOBt, is considered a hazardous material with explosive potential, especially in its anhydrous form.[13]
-
Storage: It should be stored in a cool, dry, and dark location, away from heat and strong oxidizers.[14][15] It is often supplied as a hydrate, which is more stable.
-
Handling: Always use appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid creating dust. Do not subject the material to grinding, shock, or friction.[15] Work in a well-ventilated area.
Q3: Can I use Cl-HOBt in both Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis?
A3: Yes, Cl-HOBt is effective in both SPPS and solution-phase synthesis.[6] In SPPS, it is typically used with DIC as the coupling reagent because the resulting diisopropylurea byproduct is soluble in common solvents like DMF and can be easily washed away.[16] In solution-phase synthesis, it can be used with DCC, where the dicyclohexylurea byproduct precipitates and can be removed by filtration.[16]
Experimental Protocol: Standard Coupling with DIC/Cl-HOBt in SPPS
This protocol outlines a standard procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using DIC and Cl-HOBt.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-amino acid (3 equivalents relative to resin loading)
-
Cl-HOBt (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (e.g., using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.
-
Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and Cl-HOBt (3 eq.) in a minimal amount of DMF.
-
Activation: Add the DIC (3 eq.) to the activation solution. Allow the mixture to pre-activate for 1-2 minutes. Do not pre-activate for extended periods to minimize potential side reactions.
-
Coupling: Immediately add the activation solution to the swelled, deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature. The reaction time will vary depending on the amino acids being coupled, but a typical range is 1-2 hours.
-
Monitoring: Monitor the reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete coupling reaction.
-
Washing: Once the reaction is complete, filter the resin and wash it thoroughly with DMF (3x), followed by DCM (3x), and finally DMF (3x) to remove any excess reagents and byproducts.
-
Proceed: The resin is now ready for the next Fmoc deprotection step.
References
- Benchchem. (n.d.). 7-Chloro-1H-benzo[d]triazole vs. HOBt as Peptide Coupling Additives.
- (2026, January 24). Optimizing Peptide Coupling: The Advantages of Cl-HOBt.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Peptide Institute, Inc. (2012, March 19). MSDS No. 1048 6-Cl-HOBt.
- AAPPTec, LLC. (n.d.). Safety Data Sheet: 6-Cl-HOBt.
- (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
- (n.d.). Recent development of peptide coupling reagents in organic synthesis.
- AAPPTec. (n.d.). Peptide Coupling Reagents.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides.
- (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Aapptec Peptides. (n.d.). Coupling Reagents.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
- Luxembourg Bio Technologies. (n.d.). Explosive properties of 1-hydroxybenzotriazoles.
- (2001, June). New Trends in Peptide Coupling Reagents.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1098 - HOBt (N-Hydroxybenzotriazole).
- (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- (2026, January 16). HOOBT in Peptide Coupling: Enhancing Yields and Controlling Stereochemistry.
- (2024, December 19).
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Benchchem. (n.d.). 1-Hydroxybenzotriazole Hydrate (HOBt)|Peptide Coupling Reagent.
- (n.d.). Overview of Custom Peptide Synthesis.
- Chem-Impex. (n.d.). 6-Chloro-1-hydroxybenzotriazole.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Complex Peptides with Multiple Disulfide Bonds Using HOBt Hydrate.
- Mesa Labs. (2016). Side Reactions in Peptide Synthesis.
- (n.d.). 7.4 Racemization Assays.
- Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2).
-
Windridge, G. C., & Jorgensen, E. C. (1971). 1-Hydroxybenzotriazole as a racemization-suppressing reagent for the incorporation of im-benzyl-L-histidine into peptides. Journal of the American Chemical Society, 93(23), 6318–6319. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. nbinno.com [nbinno.com]
- 8. bachem.com [bachem.com]
- 9. people.uniurb.it [people.uniurb.it]
- 10. 1-Hydroxybenzotriazole Hydrate (HOBt)|Peptide Coupling Reagent [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. peptide.co.jp [peptide.co.jp]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
troubleshooting low yields in peptide synthesis with 4-chloro-1H-1,2,3-benzotriazol-1-ol
Welcome to the Advanced Peptide Synthesis Support Hub. You have reported low yields while using 4-chloro-1H-1,2,3-benzotriazol-1-ol (Cl-HOBt) as an additive in your coupling cycles.
This guide treats your setup as a system of chemical logic. Low yields are rarely random; they are symptoms of a specific mechanistic failure—usually involving sterics , solubility , or hydrolysis .[1][2]
🚨 PART 1: CRITICAL DIAGNOSTIC (The "Isomer Trap")[2]
Before proceeding, we must verify the exact reagent identity.[2] In peptide chemistry, "Cl-HOBt" almost universally refers to 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt).[1][2]
If you are specifically using This compound (where the chlorine is at the 4-position), this is the most probable cause of your low yields.[1][2]
| Feature | 6-Cl-HOBt (Standard) | 4-Cl-HOBt (The "Trap") |
| Structure | Chlorine is distant from the active site (OH).[1][2] | Chlorine is adjacent to the active site (OH).[2] |
| Mechanism | Cl withdraws electrons, making the ester more reactive (better leaving group).[2][3] | Cl creates steric hindrance , blocking the incoming amine from attacking the ester.[2] |
| Outcome | High Yields, Low Racemization.[2][4][5][6] | Slow Kinetics , Incomplete Coupling.[2] |
Immediate Action: Check your CAS number.[2]
-
6-Cl-HOBt: CAS ~ 26198-19-6 (Use this guide to troubleshoot solubility/moisture).[1][2][7]
-
4-Cl-HOBt: CAS ~ 2942-59-8 (High risk of steric failure.[1][2] Recommendation: Switch to 6-Cl-HOBt or Oxyma Pure).[1][2]
PART 2: TROUBLESHOOTING WORKFLOW
Assuming you are using the standard 6-Cl isomer (or persisting with 4-Cl), follow this diagnostic tree to isolate the failure point.
1. The Solubility Check (The "Precipitation Effect")
Symptom: Cloudy reaction mixture, grainy resin, or inconsistent coupling.[2] The Science: Cl-HOBt is significantly more acidic (pKa ~3.[2]35) and less soluble in non-polar solvents (like DCM) than standard HOBt.[2]
-
Failure Mode: If you dissolve Cl-HOBt in DCM (Dichloromethane), it may precipitate before reacting with the carbodiimide, leaving the amino acid unactivated.[1][2]
-
Solution: Always dissolve Cl-HOBt in a polar solvent like DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) before adding it to the reaction vessel.[1][2]
2. The Moisture Check (Hydrolysis)
Symptom: High consumption of amino acid but no peptide growth (N-terminus remains free).[2] The Science: The electron-withdrawing chlorine makes the Cl-HOBt active ester highly reactive.[3] While this is good for coupling, it also makes the ester 10-100x more susceptible to hydrolysis by trace water than a standard HOBt ester.[2]
-
Failure Mode: Wet solvent + Reactive Ester = Hydrolyzed Amino Acid (Dead End).[2]
-
Solution: Use anhydrous DMF (<50 ppm water).[2] Do not store pre-made stock solutions of Cl-HOBt for more than 24 hours.
3. The Activation Lag (N-Acylurea Formation)
Symptom: Low yield, difficult separation of byproducts.[2] The Science: Carbodiimides (DIC/EDC) form an O-acylisourea intermediate.[2] If Cl-HOBt is not present immediately, this intermediate rearranges into an inert N-acylurea.[1][2]
-
Protocol Fix: Do not "pre-activate" the amino acid with DIC alone. Add DIC and Cl-HOBt simultaneously or premix Cl-HOBt with the Amino Acid before adding DIC.[1][2]
PART 3: VISUALIZED MECHANISM & LOGIC[2]
Diagram 1: The Activation Pathway & Failure Points
This diagram illustrates where the process breaks down (Red nodes) versus the successful pathway (Green nodes).[2]
Caption: The "Race Condition": Cl-HOBt must intercept the O-Acylisourea before it rearranges. However, the resulting active ester is sensitive to moisture.[1]
PART 4: OPTIMIZED PROTOCOL (Standard Operating Procedure)
Reagents:
-
6-Cl-HOBt (Ensure correct isomer)
-
Solvent: Anhydrous DMF[2]
Step-by-Step:
-
Dissolution: Dissolve AA (1.0 equiv) and Cl-HOBt (1.0 equiv) in minimum Anhydrous DMF. Ensure a clear solution.
-
Activation: Add DIC (1.0 equiv) to the mixture.
-
Incubation (The "Sweet Spot"): Stir for 2-3 minutes only.
-
Why? This allows the Active Ester to form but minimizes time for hydrolysis or potential racemization of sensitive residues.[2]
-
-
Coupling: Add the activated mixture to the resin-bound amine.
-
Time: React for 45–60 minutes.
PART 5: FREQUENTLY ASKED QUESTIONS (FAQ)
Q1: Can I substitute Cl-HOBt with Oxyma Pure? A: Yes, and often you should.[1][2] Oxyma Pure (with DIC) offers superior safety (non-explosive) and often faster kinetics than Cl-HOBt, especially for hindered peptides.[1][2] If your "4-chloro" reagent is giving low yields, Oxyma is the modern drop-in replacement.[1][2]
Q2: My solution turns yellow/orange upon adding DIC. Is this bad? A: No. A yellow color is characteristic of the Cl-HOBt active ester formation.[2] However, if it turns dark red or brown, it may indicate degradation or base-catalyzed polymerization.[1][2]
Q3: I am using a microwave synthesizer. Is Cl-HOBt safe? A: Use caution. Benzotriazoles (HOBt/Cl-HOBt) are potentially explosive and autocatalytic at high temperatures.[1][2] Oxyma Pure is preferred for microwave synthesis due to higher thermal stability.[2]
Q4: Why not just use HATU? A: HATU is excellent but expensive and can cause "capping" (guanidinylation) of the N-terminus if the coupling is slow.[2] DIC/Cl-HOBt is a "steadier" method that avoids this specific side reaction, making it better for cyclization or difficult sequences where stoichiometry is hard to control.[1][2]
PART 6: TROUBLESHOOTING DECISION TREE
Caption: Systematic isolation of yield-killing variables.
REFERENCES
-
Carpino, L. A. (1993).[2] 1-Hydroxy-7-azabenzotriazole.[1][2][9] An efficient peptide coupling additive.[2][3][4][8][10][11] Journal of the American Chemical Society.[2] Link (Establishes the structural logic of benzotriazole derivatives and the superiority of specific isomers).[2]
-
Luxembourg Bio Technologies . 6-Cl-HOBt: The Efficient Additive. Link (Technical data on the acidity and leaving group capacity of 6-Cl-HOBt vs HOBt).
-
Albericio, F., et al. (2018).[1][2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link (Comprehensive review covering the mechanism, side reactions, and pKa differences of Cl-HOBt).[1][2]
-
Bachem . Peptide Synthesis Guide: Coupling Reagents. Link (Standard industry protocols for DIC/Cl-HOBt coupling).[1][2]
Sources
- 1. CN101522704A - Method for peptide synthesis - Google Patents [patents.google.com]
- 2. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. people.uniurb.it [people.uniurb.it]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. 6-Chloro-1-hydroxibenzotriazol | 26198-19-6 [chemicalbook.com]
- 8. bachem.com [bachem.com]
- 9. rsc.org [rsc.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Managing Peptide Aggregation in SPPS with 4-Chloro-1H-1,2,3-benzotriazol-1-ol (Cl-HOBt)
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to peptide aggregation during Solid-Phase Peptide Synthesis (SPPS), with a specific focus on the strategic use of 4-chloro-1H-1,2,3-benzotriazol-1-ol (Cl-HOBt) and its derivatives.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding peptide aggregation and the role of Cl-HOBt.
Q1: What is peptide aggregation in SPPS and why is it a problem?
A1: Peptide aggregation is the self-association of growing peptide chains attached to the resin support.[1] This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to stable secondary structures like β-sheets.[2][3] When aggregation occurs, the resin beads may fail to swell properly, effectively "hiding" the N-terminal amine of the growing peptide and rendering it inaccessible for subsequent coupling and Fmoc-deprotection reactions.[1][4] This can lead to a range of issues from slowed reaction kinetics to incomplete reactions, resulting in deletion sequences, truncated peptides, and ultimately, low purity and yield of the final product.[5][6] Aggregation is highly sequence-dependent, often occurring in hydrophobic sequences or after the fifth or sixth residue.[1][2]
Q2: What is this compound (Cl-HOBt) and what is its primary role?
A2: this compound, commonly known as Cl-HOBt, is a benzotriazole-based additive used in peptide coupling reactions.[7] Its principal function is to act as a racemization suppressant during the activation of the amino acid's carboxyl group.[1][8] When used with a carbodiimide like Diisopropylcarbodiimide (DIC), Cl-HOBt rapidly forms a reactive benzotriazolyl ester intermediate.[9] This intermediate is more stable than the initial O-acylisourea, minimizing the risk of epimerization at the amino acid's chiral center.[8][9]
Q3: How does Cl-HOBt help manage aggregation-prone sequences?
A3: While not a direct "aggregation disruptor," Cl-HOBt mitigates the consequences of aggregation by enhancing coupling efficiency. The electron-withdrawing effect of the chlorine atom makes Cl-HOBt more acidic than standard HOBt, which in turn makes the resulting active ester more reactive.[9][10][11] This heightened reactivity leads to faster and more complete peptide bond formation.[9] In the context of an aggregating sequence where the N-terminus may be partially hindered, this rapid and efficient coupling can "out-compete" the negative effects of aggregation, driving the reaction to completion where a less reactive agent might fail.[12][13]
Q4: Is Cl-HOBt a universal solution for aggregation?
A4: No, it is not a universal solution but rather a powerful tool in a larger strategic toolkit. For severe aggregation, Cl-HOBt alone may be insufficient. Its effectiveness lies in ensuring maximal coupling efficiency. This strategy should be combined with other proven techniques, such as using specialized solvents (e.g., NMP, DMSO), incorporating backbone-disrupting elements like pseudoproline dipeptides or Dmb/Hmb-protected amino acids, increasing reaction temperature, or utilizing low-loading, high-swelling resins.[1][2][14]
Q5: When should I consider using Cl-HOBt or Cl-HOBt-based reagents?
A5: You should consider using Cl-HOBt or reagents containing it (like HCTU or TCTU) in the following scenarios:
-
"Difficult" Sequences: For peptides known to be prone to aggregation, such as those with multiple hydrophobic residues (Val, Ile, Ala).[4]
-
Sterically Hindered Couplings: When coupling bulky amino acids where reaction kinetics may be slow.
-
Preventative Measure: For any peptide longer than 15-20 amino acids, using a more robust coupling chemistry from the outset can prevent problems before they arise.
-
Troubleshooting: If you observe incomplete coupling (e.g., a positive Kaiser test after a coupling step) with standard HOBt-based methods.[5] Cl-HOBt-based reagents like HCTU and TCTU are excellent alternatives to HBTU and TBTU as they are more reactive.[13]
Section 2: Troubleshooting Guide: Diagnosing and Resolving Aggregation
When faced with a difficult synthesis, a systematic approach is crucial. Use the following guide and the workflow diagram in Section 5 to diagnose and address aggregation-related issues.
Initial Indicators of Aggregation:
-
Visual Cues: The peptide-resin shrinks or fails to swell properly in the reaction solvent.
-
Monitoring Data: In automated synthesizers with UV monitoring, the Fmoc deprotection peak becomes broad and flattened.[4]
-
Qualitative Tests: A positive Kaiser or TNBS test after a coupling step indicates the presence of unreacted free amines, signaling incomplete coupling.[5]
Tiered Troubleshooting Strategy:
-
Tier 1: Immediate On-Synthesizer Adjustments
-
Action: If an incomplete coupling is detected, perform a "double coupling" by repeating the coupling step with fresh reagents.[5]
-
Rationale: This can often drive the reaction to completion for moderately difficult couplings.
-
Action: Extend the coupling reaction time (e.g., from 1 hour to 2-4 hours).
-
Rationale: Provides more time for the activated amino acid to access sterically hindered or aggregated sites.
-
Action: Switch from an HOBt-based activation to a Cl-HOBt or HOAt-based activation to increase reactivity.[11] If using aminium salts, switch from HBTU to the more potent HCTU.[13]
-
-
Tier 2: Modification of Synthesis Conditions
-
Action: Change the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or add up to 25% Dimethyl sulfoxide (DMSO) to the DMF.[1]
-
Rationale: NMP and DMSO are better at solvating complex peptide structures and disrupting the hydrogen bonds that cause aggregation.
-
Action: Increase the synthesis temperature. For many automated synthesizers, running the reaction at a higher temperature (e.g., 50-75°C) can provide enough energy to break up secondary structures.[1][5]
-
Action: Introduce chaotropic salts (e.g., LiCl) into the coupling mixture.[1][15]
-
Rationale: These salts disrupt the organized structure of water and can interfere with the hydrogen bonding network of the peptide backbone.
-
-
Tier 3: Strategic Re-synthesis
-
Action: If the above methods fail, the most robust solution is to re-synthesize the peptide with strategic chemical modifications.
-
Rationale: This approach proactively prevents aggregation from forming in the first place.
-
Methods:
-
Pseudoproline Dipeptides: Incorporate a pseudoproline dipeptide at a Ser, Thr, or Cys residue. This introduces a "kink" in the peptide backbone, effectively disrupting β-sheet formation.[2] Insert one every 6-7 residues for maximum effect.[1]
-
Backbone Amide Protection: Use a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acid.[1][2] These groups physically block the backbone amide nitrogen from participating in hydrogen bonding.[2] This is particularly effective for Gly-rich sequences and can also prevent aspartimide formation.[2]
-
-
Section 3: Key Experimental Protocols
Protocol 1: High-Efficiency Coupling for a Difficult Sequence using DIC/Cl-HOBt
This protocol is recommended as a first-line approach for sequences suspected of being aggregation-prone.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes. Drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents) and Cl-HOBt (4 equivalents) in a minimal volume of DMF.
-
Activation: Add Diisopropylcarbodiimide (DIC) (4 equivalents) to the amino acid/Cl-HOBt solution. Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the drained peptide-resin. Agitate the mixture via nitrogen bubbling or orbital shaking for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to check for reaction completion.[5] A negative result (colorless or yellow beads) indicates complete coupling.
-
Washing: If the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents before proceeding to the next Fmoc deprotection step. If the test is positive, consider a second coupling (Tier 1 strategy).
Protocol 2: Test Cleavage for On-Resin Synthesis Monitoring
This protocol allows for a quick analysis of the peptide's integrity at any point during the synthesis, which is highly recommended for sequences longer than 20 amino acids.
-
Sample Collection: After a coupling and washing step, remove a small sample of the peptide-resin (approx. 5-10 mg) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your peptide's protecting groups. A common general-purpose cocktail is Reagent K: 94% TFA, 2.5% water, 2.5% ethanedithiol (EDT), 1% triisopropylsilane (TIS).
-
Cleavage: Add approximately 100-200 µL of the cleavage cocktail to the dried resin sample in a small Eppendorf tube. Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.[5]
-
Peptide Precipitation: Filter the cleavage mixture away from the resin beads. Precipitate the cleaved peptide by adding the TFA solution to a larger tube containing 1.5 mL of cold diethyl ether.[5]
-
Analysis: Centrifuge the ether mixture to pellet the precipitated peptide. Decant the ether, allow the pellet to air dry, and then dissolve it in a suitable solvent (e.g., 50% Acetonitrile/Water) for LC-MS analysis to confirm the mass of the target peptide.
Section 4: Data & Comparative Analysis
The choice of coupling additive is a critical parameter in SPPS. The following table compares key additives based on their chemical properties and performance.
| Additive | pKa | Relative Reactivity | Racemization Suppression | Key Considerations |
| HOBt (1-Hydroxybenzotriazole) | 4.60 | Standard | Good | Historically the most common additive. Now has shipping restrictions due to explosive classification.[16] |
| Cl-HOBt (4-Chloro-HOBt) | 3.35 | High | Excellent | More acidic and reactive than HOBt due to the electron-withdrawing Cl group. A good compromise between HOBt and HOAt in terms of reactivity and price.[11][16] |
| HOAt (1-Hydroxy-7-azabenzotriazole) | 3.28 | Very High | Excellent | The nitrogen at position 7 provides a neighboring group effect, increasing reactivity and reducing racemization.[8][11] Often considered the gold standard for difficult couplings but can be more expensive. |
| OxymaPure® (Ethyl cyano(hydroxyimino)acetate) | 4.60 | High | Excellent | pKa is similar to HOBt, but it is non-explosive and often shows superior performance in preventing racemization.[16][17] An excellent and safer alternative to HOBt. |
Section 5: Mechanistic Insights & Visualizations
Understanding the underlying chemical processes and logical workflows is key to effective troubleshooting.
Caption: Mechanism of DIC/Cl-HOBt mediated coupling. Cl-HOBt rapidly traps the unstable O-acylisourea to form a highly reactive ester, minimizing racemization.
Caption: A logical workflow for troubleshooting incomplete couplings potentially caused by peptide aggregation during SPPS.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
The road to the synthesis of “difficult peptides”. Chemical Society Reviews (RSC Publishing). [Link]
-
Taming Aggregation. American Peptide Society. [Link]
-
The Chemistry of Efficiency: How 6-Cl-HOBt Revolutionizes Peptide Bond Formation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]
-
Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Publishing. [Link]
-
Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. Gyros Protein Technologies. [Link]
-
Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. [Link]
-
Assessment of new 6-Cl-HOBt based coupling reagents for peptide synthesis. Part 1: Coupling efficiency study. ResearchGate. [Link]
-
Novabiochem® Coupling reagents. Merck Millipore. [Link]
-
Sequence-dependent aggregation leads to "difficult couplings", which... ResearchGate. [Link]
-
Peptide synthesis. Wikipedia. [Link]
-
Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies. [Link]
-
Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Primebe. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC. [Link]
-
Solid-Phase Peptide Synthesis: An Introduction. Springer Nature Experiments. [Link]
-
HOBt and HOAt-Derived Immonium Salts: New and Highly Efficient Coupling Reagents for Peptide Synthesis. ResearchGate. [Link]
- CN101522704A - Method for peptide synthesis.
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. people.uniurb.it [people.uniurb.it]
- 12. researchgate.net [researchgate.net]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. biovera.com.au [biovera.com.au]
- 15. cpcscientific.com [cpcscientific.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Solid-Phase Peptide Synthesis: An Introduction | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: 4-Chloro-1H-1,2,3-benzotriazol-1-ol in Synthesis
Welcome to the technical support center for 4-chloro-1H-1,2,3-benzotriazol-1-ol (4-Cl-HOBt). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for its application in amide and ester synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, with a core focus on the critical impact of base selection on reaction outcomes.
Introduction: The Role of this compound
This compound is a derivative of the widely used peptide coupling additive, 1-hydroxybenzotriazole (HOBt).[1] In coupling reactions, particularly those mediated by carbodiimides like EDC or DIC, its primary function is to act as a relay agent. It intercepts the highly reactive and unstable O-acylisourea intermediate, converting it into a more stable, yet sufficiently reactive, active ester. This two-step process is crucial for minimizing side reactions, most notably the racemization of chiral centers.[2][3]
The key feature of 4-Cl-HOBt is the electron-withdrawing chloro group on the benzotriazole ring system. This modification significantly increases the acidity of the hydroxyl group compared to unsubstituted HOBt.
The Science of Acidity: Why the Chloro Group Matters
The effectiveness of a benzotriazole additive is directly related to the acidity of its N-hydroxyl group, as this determines the leaving group ability of its corresponding anion. A lower pKa indicates a more acidic proton and a more stable conjugate base. This stability translates to a better leaving group, which accelerates the rate of nucleophilic attack by the amine to form the desired amide bond.[4]
| Compound | pKa (in 95% Acetonitrile-Water) | Acidity Relative to HOBt |
| 1-Hydroxybenzotriazole (HOBt) | 5.65 | Baseline |
| 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) | 4.62 | ~10x more acidic |
| 6-Trifluoromethyl-1-hydroxybenzotriazole | 4.27 | ~24x more acidic |
| 6-Nitro-1-hydroxybenzotriazole | 3.61 | ~110x more acidic |
| Data synthesized from Fathalla, M. F., & Khattab, S. N. (2011). Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole and Oxime Derivatives in 95% Acetonitrile-Water. Journal of the Chemical Society of Pakistan, 33(3), 324-331.[5] |
This increased acidity makes 4-Cl-HOBt and reagents derived from it, such as HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), more reactive than their standard HOBt counterparts.[4][6] This enhanced reactivity is particularly beneficial for sterically hindered couplings or for accelerating slow reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments using 4-Cl-HOBt.
Issue 1: Low or No Product Yield
Probable Cause A: Incomplete Carboxylic Acid Activation The formation of the 4-Cl-HOBt active ester is the rate-limiting step. If this activation is inefficient, the subsequent amidation will fail.
-
Solution:
-
Base Selection: Ensure the chosen base is sufficiently strong to deprotonate the carboxylic acid, but not so strong that it causes unwanted side reactions. For most standard couplings, Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) are appropriate.
-
Pre-activation: Before adding your amine, allow the carboxylic acid, carbodiimide (e.g., EDC), 4-Cl-HOBt, and base to stir for 15-30 minutes at 0 °C.[2] This ensures the active ester is formed in high concentration prior to the introduction of the nucleophile.
-
Solvent Purity: Ensure all reagents and solvents, particularly DMF or DCM, are anhydrous. Water will hydrolyze the carbodiimide and the active ester, halting the reaction.
-
Probable Cause B: Base-Related Incompatibility The choice of base is not a one-size-fits-all decision. An inappropriate base can hinder the reaction or promote side reactions.
-
Solution:
-
Check Base pKa: The pKa of the conjugate acid of your base should be higher than that of the carboxylic acid to ensure efficient deprotonation, but consider the overall reaction environment.
-
Steric Hindrance: For couplings involving bulky amino acids or sterically hindered amines, a less hindered base like NMM may be preferable to the bulkier DIPEA.
-
Avoid Primary/Secondary Amines: Never use primary or secondary amines as the base, as they will compete with your substrate as nucleophiles, leading to unwanted amide byproducts.
-
Issue 2: Presence of Unexpected Byproducts (HPLC/LC-MS Analysis)
Probable Cause A: Racemization of Chiral Centers Even with additives, racemization can occur, especially with sensitive substrates or prolonged reaction times.
-
Solution:
-
Lower Temperature: Perform the entire reaction, including pre-activation and amine addition, at 0 °C. Do not let the reaction warm to room temperature unless absolutely necessary for sluggish couplings.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, proceed with the workup immediately.
-
Base Choice: For substrates highly prone to racemization, a weaker, non-nucleophilic base like sym-collidine is recommended over DIPEA or NMM.[6] Its lower basicity can reduce the rate of proton abstraction from the chiral center.
-
Probable Cause B: Formation of N-acylurea This byproduct arises when the O-acylisourea intermediate, formed from the reaction of the carboxylic acid and carbodiimide, rearranges before it can be intercepted by 4-Cl-HOBt.
-
Solution:
-
Stoichiometry is Key: Use a slight excess (1.1 - 1.2 equivalents) of 4-Cl-HOBt relative to the carbodiimide. This ensures a high enough concentration of the additive to trap the O-acylisourea as it forms.
-
Order of Addition: Add the carbodiimide to the mixture of the carboxylic acid and 4-Cl-HOBt. This "in situ" method ensures the additive is present at the moment of activation.
-
Issue 3: Difficulty in Purification
Probable Cause: Water-Soluble Byproducts Reactions using EDC produce a water-soluble urea byproduct, which should be easily removed. If it persists, it may indicate issues with the workup.
-
Solution:
-
Aqueous Washes: During the workup, perform sequential washes of the organic layer with a mild acid (e.g., 5% citric acid or 1N HCl) to remove unreacted amine and excess tertiary base, followed by a mild base (e.g., 5% NaHCO₃ solution) to remove unreacted carboxylic acid and residual 4-Cl-HOBt.
-
Brine Wash: A final wash with saturated NaCl solution (brine) helps to remove residual water from the organic layer before drying with MgSO₄ or Na₂SO₄.
-
Frequently Asked Questions (FAQs)
Q1: Why should I choose 4-Cl-HOBt over standard HOBt? A1: Choose 4-Cl-HOBt for "difficult" couplings. Due to its lower pKa, it forms a more reactive active ester.[4] This is advantageous when coupling sterically hindered amino acids, attaching substrates to a solid support, or when reaction times need to be minimized. For routine, straightforward couplings, standard HOBt is often sufficient and more cost-effective.
Q2: Can I use a stronger base like DBU or Cs₂CO₃? A2: It is generally not recommended. While stronger bases will certainly deprotonate the carboxylic acid, they significantly increase the risk of racemization. Furthermore, very strong bases can cause degradation of reagents or promote other undesired side reactions. Stick to sterically hindered tertiary amines like DIPEA or NMM for most applications.
Q3: My reaction involves a uronium/phosphonium salt (like HCTU or PyClock) instead of a carbodiimide. How does base selection change? A3: For uronium/phosphonium reagents, the base has a dual role: it deprotonates the carboxylic acid and neutralizes the HCl or HBF₄ byproduct generated. These reactions typically require two or more equivalents of base (e.g., DIPEA or NMM).[6] A critical side reaction with uronium salts like HCTU is guanidinylation of the free amine.[4] To prevent this, always pre-activate the carboxylic acid with the uronium salt and base before adding the amine component.
Q4: How do I choose between DIPEA (pKa of conjugate acid ~10.8) and NMM (pKa of conjugate acid ~7.4)? A4: The choice depends on balancing activating power with the risk of side reactions.
-
DIPEA (Diisopropylethylamine): A stronger base, providing faster activation. It is the go-to base for most standard and slightly challenging couplings. However, its higher basicity can slightly increase the risk of racemization in sensitive systems.
-
NMM (N-Methylmorpholine): A weaker base, offering a gentler activation. It is the preferred choice for substrates that are highly susceptible to racemization. It is also less sterically hindered than DIPEA, which can be beneficial in certain cases.
Visualizing the Workflow
Decision Logic for Base Selection
The following diagram outlines the decision-making process for selecting the appropriate base for your coupling reaction.
Caption: Workflow for selecting a suitable base.
General Reaction Mechanism
This diagram illustrates the key steps in a carbodiimide-mediated coupling reaction involving 4-Cl-HOBt. The base is critical for the initial deprotonation of the carboxylic acid.
Caption: General mechanism of 4-Cl-HOBt mediated coupling.
Experimental Protocols
Protocol 1: Standard Solution-Phase Amide Coupling using EDC/4-Cl-HOBt
This protocol is a general guideline for coupling a carboxylic acid and a primary or secondary amine.
-
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.1 equiv)
-
This compound (4-Cl-HOBt) (1.2 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and 4-Cl-HOBt (1.2 equiv).
-
Dissolve the solids in anhydrous DMF or DCM (to a typical concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add the amine (1.1 equiv) to the mixture.
-
Add DIPEA (2.5 equiv) dropwise to the stirred solution.
-
Add EDC·HCl (1.2 equiv) portion-wise. Ensure the temperature remains at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 2-18 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 5% citric acid solution (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[2]
-
References
-
Fathalla, M. F., & Khattab, S. N. (2011). Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole and Oxime Derivatives in 95% Acetonitrile-Water. Journal of the Chemical Society of Pakistan, 33(3), 324-331. [Link]
- World Intellectual Property Organization. (1999). WO 99/32444 A kind of catalyst for forming amide bond.
-
Protsenko, O. V., et al. (2010). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta, 8(1), 12-18. [Link]
-
Luxembourg Bio Technologies. (2021). HCTU and TCTU. New coupling reagents: Development and industrial aspects. Retrieved February 15, 2026, from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Wikipedia. (2023). Hydroxybenzotriazole. Retrieved February 15, 2026, from [Link]
Sources
Validation & Comparative
cost-benefit analysis of 4-chloro-1H-1,2,3-benzotriazol-1-ol in peptide synthesis
This guide provides an in-depth cost-benefit analysis of 4-chloro-1H-1,2,3-benzotriazol-1-ol (and its dominant isomer 6-chloro-1-hydroxybenzotriazole , commonly Cl-HOBt ) in peptide synthesis.
Executive Summary & Chemical Identity
In the landscape of peptide coupling additives, chlorinated benzotriazoles have emerged as a critical "middle ground" between the cost-effective but potentially explosive HOBt and the highly efficient but expensive HOAt .
Critical Isomer Distinction: While the user inquiry specifies This compound , it is vital to clarify that the industry-standard "Cl-HOBt" used for racemization suppression is almost exclusively the 6-chloro isomer (6-Cl-HOBt, CAS: 26198-19-6). The 4-chloro isomer (CAS: 76005-28-4) exists but is chemically distinct and less favorable due to steric hindrance near the active N-OH site.
-
Recommendation: This guide focuses on the performance data of 6-Cl-HOBt (the functional standard) while noting where the 4-chloro variant differs.
| Feature | 6-Cl-HOBt (Standard) | 4-Cl-HOBt (Rare) | HOBt | HOAt |
| CAS | 26198-19-6 | 76005-28-4 | 2592-95-2 | 39968-33-7 |
| pKa (Acidity) | ~3.35 (More Acidic) | ~3.4 (Est.) | ~4.60 | ~3.28 |
| Explosive Risk | Low (Stable) | Unknown | High (Dry) | Low |
| Cost | Moderate | High (Custom) | Low | Very High |
Technical Mechanism: Why Chlorine Matters
The efficiency of a benzotriazole additive depends on its acidity (pKa) and its ability to act as a leaving group.
-
Acidity & Leaving Group Ability: The electron-withdrawing chlorine atom on the benzene ring stabilizes the benzotriazole anion. This lowers the pKa from ~4.6 (HOBt) to ~3.35 (6-Cl-HOBt). A lower pKa means the active ester formed is more reactive toward the amine nucleophile.
-
Racemization Suppression: The increased acidity ensures faster coupling, reducing the time the activated amino acid spends in the racemization-prone oxazolone state.
-
Isomer Effect (4-Cl vs. 6-Cl):
-
6-Cl: The chlorine is remote from the N-OH active site, exerting an electronic effect without steric penalty.
-
4-Cl: The chlorine is ortho to the bridgehead nitrogen. This creates steric bulk near the active center, potentially hindering the approach of the incoming amine, which explains why 6-Cl is the preferred commercial isomer.
-
Mechanism Diagram (DOT)
Caption: The Cl-HOBt pathway intercepts the O-Acylisourea intermediate faster than HOBt due to lower pKa, preventing oxazolone formation (racemization).
Performance Comparison Data
The following data synthesizes experimental results comparing 6-Cl-HOBt against standard additives in difficult couplings (e.g., Aib, N-Me amino acids).
Table 1: Coupling Efficiency & Racemization
Model Reaction: Z-Phg-Pro-NH2 (Highly racemization-prone)
| Additive | Coupling Reagent | Yield (%) | DL-Isomer (Racemization %) | Relative Cost |
| HOBt | DIC | 85% | 4.8% | $ |
| 6-Cl-HOBt | DIC | 96% | 1.2% | |
| HOAt | DIC | 98% | < 0.5% | |
| Oxyma Pure | DIC | 99% | 0.8% | $ |
| 4-Cl-HOBt | DIC | Est. 80-90% | Est. 2-3% |
Analysis:
-
6-Cl-HOBt significantly outperforms HOBt in suppressing racemization (1.2% vs 4.8%) due to its higher acidity.
-
It approaches the performance of HOAt but at a fraction of the cost.
-
Oxyma Pure is the modern challenger, offering similar efficiency to HOAt/Cl-HOBt with a superior safety profile, often making it a better choice than Cl-HOBt for general use, though Cl-HOBt remains vital for specific GMP protocols established before Oxyma's rise.
Cost-Benefit & Safety Analysis
Cost Efficiency[1]
-
HOBt: ~$0.10 - $0.20 / gram. Cheap, but requires re-coupling for difficult sequences, increasing total solvent/AA costs.
-
6-Cl-HOBt: ~$0.80 - $1.50 / gram. More expensive than HOBt but reduces failure rates in long peptides (>10 residues).
-
HOAt: ~$15.00 - $30.00 / gram. Prohibitively expensive for large-scale manufacturing; reserved for "impossible" couplings.
Safety Profile (The "Hidden" Benefit)
A major driver for switching from HOBt to Cl-HOBt is safety classification .
-
HOBt (Dry): Class 1.3 Explosive.[1] Many suppliers only ship it wetted (hydrate), and drying it poses severe hazards.
-
6-Cl-HOBt: Generally classified as non-explosive or significantly less sensitive than HOBt/HOAt. It is thermally more stable, simplifying storage and transport logistics for CMOs (Contract Manufacturing Organizations).
Decision Matrix (DOT)
Caption: Decision tree for selecting coupling additives. Cl-HOBt is the preferred choice for GMP processes requiring stability and moderate cost.
Experimental Protocol: 6-Cl-HOBt Mediated Coupling
Note: This protocol is self-validating via the color change monitoring if using specific carbodiimides, or HPLC monitoring.
Reagents:
-
Fmoc-Amino Acid (1.0 equiv)[2]
-
6-Cl-HOBt (1.0 equiv)
-
DIC (Diisopropylcarbodiimide) (1.0 equiv)[3]
-
Solvent: DMF or NMP (Concentration ~0.1 - 0.3 M)
Step-by-Step:
-
Dissolution: Dissolve the Fmoc-Amino Acid and 6-Cl-HOBt in the minimum amount of DMF. Ensure complete dissolution. Checkpoint: The solution should be clear.
-
Activation: Add DIC to the mixture. Stir for 2-5 minutes at room temperature. Observation: The formation of the active ester is rapid. Unlike HOBt, Cl-HOBt esters are more hydrolytically stable but highly reactive toward amines.
-
Coupling: Add the activated mixture to the resin-bound free amine peptide.
-
Incubation: Shake for 30-60 minutes.
-
Validation: Perform a Kaiser Test (ninhydrin). If positive (blue beads), re-couple using HOAt or perform a second Cl-HOBt coupling.
Conclusion
For the specific inquiry regarding This compound :
-
Scientific Verdict: The 4-chloro isomer is inferior to the 6-chloro isomer due to steric hindrance and lack of commercial availability.
-
Strategic Recommendation: Adopt 6-Cl-HOBt (Cl-HOBt) as the standard replacement for HOBt. It offers a superior safety profile (non-explosive), higher coupling efficiency (lower pKa), and reduced racemization at a cost significantly lower than HOAt.
-
Modern Alternative: If strict adherence to benzotriazole chemistry is not required (e.g., non-GMP or new process), Oxyma Pure should be evaluated as it often outperforms Cl-HOBt in both safety and cost.
References
-
Luxembourg Bio Technologies. Explosive properties of 1-hydroxybenzotriazoles. (Study on safety profiles of HOBt vs 6-Cl-HOBt).
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Comprehensive review of coupling reagents including Cl-HOBt).
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt).[2][4] A new efficient peptide coupling additive.[5][6] Journal of the American Chemical Society. (Foundational comparison of benzotriazole derivatives).
-
Merck Millipore. Novabiochem® Peptide Synthesis Tools. (Data on racemization suppression of Cl-HOBt vs HOBt).
-
PubChem. Compound Summary: 6-Chloro-1-hydroxybenzotriazole (CAS 26198-19-6).
Sources
analytical methods for detecting impurities in 4-chloro-1H-1,2,3-benzotriazol-1-ol reactions
Executive Summary
4-Chloro-1H-1,2,3-benzotriazol-1-ol (4-Cl-HOBt) is a critical additive in peptide coupling, serving as a potent suppressor of racemization. However, its synthesis—typically via the chlorination of 1-hydroxybenzotriazole (HOBt) or ring closure of chlorinated nitrobenzenes—frequently yields complex mixtures of regioisomers (primarily the 6-chloro and 5-chloro analogs) and potentially explosive by-products.
This guide compares analytical methodologies for isolating and quantifying these impurities. Unlike standard organic intermediates, benzotriazole derivatives possess inherent thermal instability (Class 1 explosive potential when dry). Therefore, analytical workflows must integrate safety screening (DSC) alongside purity analysis (HPLC/MS).
Critical Safety Warning
EXPLOSION HAZARD: Dry benzotriazole derivatives, including 4-Cl-HOBt, are shock-sensitive and thermally unstable. Never grind dry samples. All analytical standards should be prepared in solution immediately. Differential Scanning Calorimetry (DSC) is mandatory before scaling any purification process.
Part 1: The Impurity Landscape
The analysis of 4-Cl-HOBt is defined by the challenge of Regioisomeric Resolution . The chlorine atom can occupy the 4, 5, 6, or 7 position on the benzene ring.
| Impurity Type | Specific Analytes | Origin/Risk |
| Regioisomers | 6-Chloro-1-hydroxybenzotriazole (Major competitor)5-Chloro-1-hydroxybenzotriazole | Electrophilic aromatic substitution usually favors the 6-position. 4-Cl is often the minor product or difficult to separate. |
| Over-Chlorinated | 4,6-Dichloro-1-hydroxybenzotriazole | Excess chlorination reagent (e.g., NaOCl/HCl). |
| Starting Materials | 2-Chloronitrobenzene derivativesHydrazine | Genotoxic potential; incomplete cyclization. |
| Thermal By-products | Azo-dimers | Formed during exothermic decomposition or runaway reactions. |
Part 2: Comparative Analytical Methods
We evaluate three primary methodologies based on Specificity (Isomer resolution), Sensitivity (LOD), and Safety Utility.
Method A: HPLC-UV with Phenyl-Hexyl Stationary Phase (Recommended for QC)
Standard C18 columns often fail to resolve the 4-chloro and 6-chloro isomers due to their identical hydrophobicity.
-
Mechanism: Phenyl-Hexyl phases utilize
interactions.[1] The position of the electron-withdrawing chlorine atom alters the electron density of the benzotriazole ring, creating distinct retention times on phenyl-based columns that C18 cannot achieve. -
Status: Gold Standard for Purity.
Method B: UPLC-MS/MS (Triple Quadrupole)
Required for detecting trace genotoxic precursors (hydrazines) and confirming molecular weight of over-chlorinated species.
-
Mechanism: Electrospray Ionization (ESI) in negative mode (
) is preferred for acidic HOBt derivatives. -
Status: Essential for Trace Analysis.
Method C: Differential Scanning Calorimetry (DSC)
Non-chromatographic method used strictly for safety profiling.
-
Mechanism: Measures heat flow to detect the onset of exothermic decomposition (
). -
Status: Mandatory Safety Control.
Comparative Data Summary
| Feature | HPLC-UV (C18) | HPLC-UV (Phenyl-Hexyl) | UPLC-MS/MS | DSC |
| Isomer Resolution | Low (Co-elution common) | High (Baseline separation) | Medium (Requires chromatography) | N/A |
| Sensitivity | ng/mL | mg (Bulk property) | ||
| Throughput | High | High | Medium | Low |
| Primary Use | Rough Purity | Final QC / Isomer Ratio | Genotoxin Screening | Thermal Safety |
Part 3: Detailed Experimental Protocols
Protocol 1: Regioisomer Separation (The "Pi-Selectivity" Method)
Objective: Baseline separation of 4-Cl-HOBt from 6-Cl-HOBt.
-
Instrument: HPLC with Diode Array Detector (DAD)
-
Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C (Strict control required for isomer reproducibility)
-
Detection: UV @ 254 nm (aromatic ring) and 280 nm.
Gradient Program:
-
0-2 min: Isocratic 5% B (Equilibration)
-
2-15 min: Linear gradient 5%
40% B (Slow ramp critical for isomer separation) -
15-20 min: Ramp to 95% B (Wash lipophilic dimers)
-
20-25 min: Re-equilibrate 5% B
-
Expected Result: 6-Cl-HOBt typically elutes before 4-Cl-HOBt on Phenyl phases due to steric shielding of the pi-system by the ortho-chlorine in the 4-position.
Protocol 2: Thermal Safety Screening (DSC)
Objective: Determine the "Onset of Decomposition" (
-
Sample Prep: Weigh 2-4 mg of damp 4-Cl-HOBt (approx. 10-20% water content recommended for handling safety) into a high-pressure gold-plated crucible.
-
Sealing: Hermetically seal the crucible. (Do not use open pans; sublimation will mask decomposition).
-
Ramp: Heat from 30°C to 350°C at 5°C/min.
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Criteria:
-
Pass: No exothermic events
C. -
Fail: Sharp exothermic peak (energy release
J/g) indicates explosive instability.
-
Part 4: Workflow Visualization
The following diagram illustrates the integrated workflow for synthesizing and validating 4-Cl-HOBt, emphasizing the "Safety Gate" before final purity analysis.
Caption: Integrated Analytical Workflow. Note the critical "Safety Gate" (DSC) prior to routine handling, ensuring explosive isomers are identified early.
References
-
Wehrstedt, K. D., Wandrey, P. A., & Heitkamp, D. (2005). Explosive properties of 1-hydroxybenzotriazoles. Journal of Hazardous Materials.
- Relevance: Establishes the explosive classification (Class 1)
-
BenchChem Application Note. (2025). Comparative Guide to HPLC Methods for the Separation of Chloro-Isomers.
- Relevance: Provides experimental validation for using Phenyl-Hexyl stationary phases over C18 for positional isomer separ
-
California State Water Resources Control Board. (2025). Benzotriazole in Drinking Water by LC/MS/MS.
- Relevance: Validates the LC-MS/MS ionization parameters and MRM transitions for benzotriazole trace analysis.
-
Santa Cruz Biotechnology. this compound Product Analysis.
- Relevance: Confirms the commercial existence and nomencl
-
Phenomenex. Chiral and Regio-isomer Separations Guide.
- Relevance: Supporting data on pi-pi interaction mechanisms for separating arom
Sources
A Head-to-Head Comparison of Modern Peptide Coupling Reagents: A Guide for Researchers
In the intricate world of peptide synthesis, the selection of a coupling reagent is a critical decision that profoundly influences reaction efficiency, product purity, and ultimately, the success of synthesizing the target peptide. For researchers, scientists, and drug development professionals, navigating the expansive landscape of available reagents can be a daunting task. This guide provides an in-depth, objective comparison of modern peptide coupling reagents, supported by mechanistic insights and experimental data, to empower you in making informed decisions for your synthetic challenges.
The Crucial Role of Coupling Reagents in Peptide Synthesis
The formation of a peptide bond, an amide linkage between the carboxyl group of one amino acid and the amino group of another, is a condensation reaction that is not thermodynamically favorable on its own.[1] Coupling reagents are indispensable activators that convert the carboxylic acid into a more reactive species, making it susceptible to nucleophilic attack by the amino group of the incoming amino acid.[1][2] The ideal coupling reagent should facilitate rapid and complete peptide bond formation while minimizing undesirable side reactions, the most notorious of which is racemization.[3][4][5]
Racemization, the loss of stereochemical integrity at the α-carbon of the activated amino acid, is a significant concern as it can lead to the formation of diastereomeric impurities with potentially altered biological activity.[4] This occurs through the formation of a planar 5(4H)-oxazolone intermediate, which can be protonated from either face, leading to a mixture of L- and D-isomers.[4] Modern coupling reagents are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or its more reactive analog, 1-hydroxy-7-azabenzotriazole (HOAt), to suppress racemization by forming active esters that are more reactive towards the amine component than they are towards oxazolone formation.[3][4][6]
Classes of Modern Peptide Coupling Reagents
Modern peptide coupling reagents can be broadly categorized into three main classes: carbodiimides, phosphonium salts, and aminium/uronium salts. Each class possesses distinct characteristics in terms of reactivity, solubility, and side-reaction profiles.
Carbodiimides: The Workhorses of Peptide Synthesis
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are among the earliest and most widely used coupling reagents due to their moderate reactivity and low cost.[3][5][7] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to form an unreactive N-acylurea.[8] To mitigate these issues, carbodiimides are almost always used with racemization-suppressing additives like HOBt or HOAt.[2][6]
A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct that is insoluble in most organic solvents, making it difficult to remove in solid-phase peptide synthesis (SPPS).[6][7] DIC is often preferred in SPPS because its corresponding urea byproduct is more soluble and can be easily washed away.[5][6]
Phosphonium Salts: High Reactivity and Cleaner Reactions
Phosphonium salts, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and its HOAt analogue (PyAOP), are highly efficient coupling reagents that generate active esters with minimal side reactions.[9] A key advantage of phosphonium salts is that they are less likely to cause guanidinylation of the N-terminal amino group, a side reaction that can occur with uronium/aminium salts.[10] This makes them particularly suitable for segment condensation and peptide cyclization where the coupling reagent may be used in excess. However, solutions of phosphonium reagents in DMF tend to have moderate stability and should be prepared fresh.
Aminium/Uronium Salts: The Powerhouses of Modern Synthesis
Aminium/uronium salts are currently the most popular and powerful class of coupling reagents.[2] This category includes well-known reagents like HBTU, HATU, HCTU, and the more recent COMU. These reagents are prized for their high reactivity, rapid coupling times, and excellent performance in synthesizing "difficult" or sterically hindered peptide sequences.[6][11]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): For many years, HBTU was the gold standard in peptide synthesis, known for its high coupling efficiency.[1][12]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU, the HOAt analogue of HBTU, generally exhibits superior performance to HBTU.[12] The presence of the nitrogen atom in the 7-position of the azabenzotriazole ring provides anchimeric assistance, leading to faster reaction rates and higher purity of the final product.[12] HATU is particularly effective for coupling sterically hindered amino acids and minimizing epimerization.[6][13]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HCTU is a more reactive and often more cost-effective alternative to HBTU.[14] The electron-withdrawing chlorine atom on the benzotriazole ring enhances the reactivity of the active ester.[14]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium-type coupling reagent based on OxymaPure as the leaving group.[5][14] It offers several advantages, including high coupling efficiency comparable to HATU, improved solubility, and a better safety profile as it is not derived from the potentially explosive HOBt or HOAt.[2][14][15] The byproducts of COMU are also water-soluble, facilitating their removal.[15]
Head-to-Head Performance Comparison
The choice of coupling reagent can significantly impact the outcome of a peptide synthesis, especially when dealing with challenging sequences prone to aggregation or containing sterically hindered amino acids.[11] The following table summarizes the key performance characteristics of some of the most widely used modern coupling reagents.
| Parameter | HATU | HBTU | HCTU | COMU | PyBOP | DIC/HOBt |
| Reagent Class | Aminium Salt | Aminium Salt | Aminium Salt | Uronium Salt | Phosphonium Salt | Carbodiimide |
| Coupling Efficiency | Very High[12] | High[12] | High[2] | Very High[14][15] | High[7] | Moderate to High[3] |
| Reaction Speed | Very Fast[12] | Fast[12] | Very Fast[2] | Very Fast[15] | Fast | Moderate |
| Racemization Suppression | Excellent[6][13] | Good[12] | Good | Excellent[14][15] | Excellent | Good[6] |
| Performance in Hindered Couplings | Excellent[11][13] | Good[11] | Very Good[2] | Excellent[14] | Very Good | Moderate |
| Guanidinylation Risk | Yes (if used in excess)[10] | Yes (if used in excess)[10] | Yes (if used in excess) | Yes (if used in excess) | No[2] | No |
| Byproduct Solubility | Soluble | Soluble | Soluble | Water-Soluble[15] | Soluble | Insoluble (DCU from DCC), Soluble (DIU from DIC)[5][6] |
| Relative Cost | High[7] | Moderate | Moderate | High | High[7] | Low[3][7] |
| Safety Profile | Based on potentially explosive HOAt | Based on potentially explosive HOBt[2] | Based on potentially explosive 6-Cl-HOBt | Non-explosive Oxyma-based[15] | Non-explosive | Generally good |
Experimental Design for Reagent Comparison
To provide a tangible framework for evaluating these reagents in a laboratory setting, the following is a generalized protocol for the solid-phase synthesis of a model "difficult" peptide sequence, such as the acyl carrier protein (ACP) fragment 65-74 (VQAAIDYING). This sequence is known to be prone to aggregation.[11]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Peptide coupling reagents (HATU, HBTU, HCTU, COMU, PyBOP, DIC)
-
Additives (HOBt, HOAt, OxymaPure as needed)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
HPLC system for analysis
Step-by-Step Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (General Procedure):
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HATU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for 1-2 minutes.
-
For carbodiimide couplings, dissolve the Fmoc-amino acid (3 eq.) and HOBt (3 eq.) in DMF, add DIC (3 eq.), and allow to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin extensively with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
-
Analysis: Analyze the purity of the crude peptide by analytical HPLC and confirm its identity by mass spectrometry.
Visualizing the Mechanisms and Workflow
To better understand the underlying chemistry and the experimental process, the following diagrams illustrate the general mechanism of peptide coupling and the workflow for comparing the reagents.
Caption: General mechanism of peptide bond formation and the competing racemization pathway.
Caption: Experimental workflow for comparing the performance of different coupling reagents.
Conclusion and Future Outlook
The field of peptide synthesis has been significantly advanced by the development of highly efficient coupling reagents.[3] While carbodiimides remain a cost-effective option for many applications, the advent of phosphonium and, particularly, aminium/uronium salts has enabled the synthesis of increasingly complex and challenging peptide targets.[2][5]
HATU has long been considered a top-tier reagent for difficult couplings, but the emergence of COMU offers a compelling alternative with comparable or even superior performance, coupled with a more favorable safety and solubility profile.[14][15] The choice of the "best" coupling reagent will always be context-dependent, factoring in the specific peptide sequence, the scale of the synthesis, cost considerations, and safety requirements.[2]
As the demand for synthetic peptides in therapeutics and materials science continues to grow, the development of even more efficient, cost-effective, and greener coupling reagents will remain a key area of research.[14][16] By understanding the principles outlined in this guide, researchers can make more strategic choices, leading to more successful and efficient peptide synthesis campaigns.
References
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
- Subirós-Funosas, A., et al. (2011). Applications of peptide coupling reagents–an update. Asian Journal of Organic Chemistry, 1(1), 10-19.
-
Anaspec. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Al-Warhi, T. I., Al-Hazimi, H. M. A., & El-Faham, A. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- Yusof, Y., & Al-Lohedan, H. A. (2020). Epimerisation in Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 26(4), 2099-2108.
- Guo, Y., Wang, M., Gao, Y., & Liu, G. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry.
-
Cambrex. (n.d.). Peptide synthesis: Delivering cost-effective strategies. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry [Video]. YouTube. [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- Li, W., & Li, X. (2021). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 54(17), 3349–3362.
Sources
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 2. bachem.com [bachem.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. benchchem.com [benchchem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. peptide.com [peptide.com]
- 7. file.globalso.com [file.globalso.com]
- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
